Nitric acid, mercury(1+) salt, dihydrate
Description
Contextualization of Mercury(I) Chemistry in Contemporary Inorganic Science
Mercury is a unique element, known for its existence as a liquid at room temperature and its varied chemical behaviors. researchgate.net In contemporary inorganic science, the chemistry of mercury is a field of continuous investigation, driven by both its fundamental scientific interest and its environmental significance. nih.govnih.gov While much attention has been given to the toxicology and environmental impact of mercury and its compounds, particularly organomercury species like methylmercury (B97897), the inorganic chemistry of mercury, especially the less common mercury(I) oxidation state, remains a fertile ground for research. researchgate.netacs.org
The mercury(I) ion is distinguished by its stable dimeric form, [Hg₂]²⁺, a feature that sets it apart from many other metal cations. researchgate.net This metal-metal bond is a key characteristic that influences the structure, reactivity, and spectroscopic properties of its compounds. Contemporary research in this area delves into understanding the nature of this bond, the coordination chemistry of the [Hg₂]²⁺ ion, and the synthesis of novel mercury(I) compounds with unique architectures and potential applications. researchgate.net
Unique Structural and Chemical Attributes of Dihydrate Inorganic Salts
The presence of water molecules within the crystal lattice of an inorganic salt, known as water of hydration, can significantly influence its properties. quora.com In the case of dihydrate inorganic salts like nitric acid, mercury(1+) salt, dihydrate, these water molecules are not merely passive components but play an active role in determining the crystal structure, stability, and reactivity of the compound. researchgate.nettue.nl
Overview of Key Research Areas in Mercury(I) Nitrate (B79036) Dihydrate
Current research on this compound focuses on several key areas, leveraging its distinct chemical characteristics.
Synthesis and Precursor Chemistry: A primary application of this compound is as a starting material for the synthesis of other mercury(I) compounds. fishersci.comhimedialabs.com Researchers explore various reaction pathways to create novel mercury(I) complexes with different ligands, aiming to understand the fundamental coordination chemistry of the [Hg₂]²⁺ ion.
Catalysis: Mercury(I) nitrate dihydrate has been investigated as a catalyst in certain organic reactions. For instance, it can be used for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids. Research in this area seeks to understand the catalytic mechanism and expand the scope of its applications.
Redox Chemistry: As a reducing agent, mercury(I) nitrate dihydrate can be oxidized in chemical reactions. wikipedia.org This property is utilized in various chemical transformations. Studies focus on the kinetics and thermodynamics of its redox reactions.
Structural and Spectroscopic Characterization: Detailed analysis of the crystal structure of mercury(I) nitrate dihydrate provides valuable insights into the nature of the Hg-Hg bond and the coordination environment of the mercury atoms. wikipedia.org Spectroscopic techniques, such as Raman spectroscopy, are employed to probe the vibrational modes of the [Hg₂]²⁺ ion and the nitrate groups, offering a deeper understanding of its bonding and structure. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | Hg₂(NO₃)₂·2H₂O |
| Molecular Weight | 561.22 g/mol |
| Appearance | White to yellow crystalline powder |
| Density | 4.78 g/mL at 25 °C |
| Melting Point | 70 °C (decomposes) |
Note: Data sourced from various chemical suppliers and databases. americanelements.com
Identification of Current Research Gaps and Emerging Scientific Inquiry for this compound
Despite the existing body of knowledge, several research gaps and emerging areas of inquiry exist for this compound.
Advanced Catalytic Applications: While its use as an oxidation catalyst is known, there is potential for exploring its catalytic activity in a wider range of organic transformations. Research could focus on developing more efficient and selective catalytic systems based on mercury(I) nitrate.
Nanomaterials Synthesis: The use of mercury(I) nitrate dihydrate as a precursor for the synthesis of mercury-containing nanomaterials is an underexplored area. Recent research has shown the potential for creating solid forms of mercury nanoparticles with unique electrochemical properties. azonano.com
Computational Modeling: Advanced computational studies can provide deeper insights into the electronic structure, bonding, and reactivity of the [Hg₂]²⁺ ion and its complexes. researchgate.net Such studies could aid in the rational design of new mercury(I) compounds with desired properties.
Environmental Chemistry: While the focus of this article is on chemical research, understanding the environmental fate and transformation of mercury(I) compounds is crucial. researchgate.net Further research is needed to elucidate the mechanisms of its reactions in environmental systems.
Solid-State Chemistry: A more profound understanding of the solid-state chemistry of mercury(I) nitrate dihydrate, including its thermal decomposition pathways and reactions in the solid state, could lead to new synthetic methodologies and applications. tdl.org
Properties
IUPAC Name |
mercury(1+);dinitrate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Hg.2NO3.2H2O/c;;2*2-1(3)4;;/h;;;;2*1H2/q2*+1;2*-1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABZDVKJBWCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Hg+].[Hg+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Hg2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14836-60-3 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014836603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERCUROUS NITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92K1EV5HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and High Purity Preparation of Nitric Acid, Mercury 1+ Salt, Dihydrate
Historical Evolution of Synthesis Protocols for Mercury(I) Nitrates
The study of mercury nitrates dates back to at least the late 19th century, with Indian chemist Acharya Prafulla Chandra Ray mentioning the compound in 1896. wikipedia.org Early synthetic protocols established the critical role of nitric acid concentration in determining the oxidation state of the mercury cation. A foundational principle, recognized in early chemical literature, is that the reaction of elemental mercury with dilute nitric acid yields mercury(I) nitrate (B79036). wikipedia.orgsciencemadness.org Conversely, the use of hot, concentrated nitric acid results in the formation of mercury(II) nitrate. sciencemadness.orgstackexchange.comwikipedia.org
A documented method from 1936 by A. A. Blanchard illustrates a typical historical procedure: treating 25 grams of mercury with 20 ml of 6N (25%) nitric acid and warming the mixture gently. prepchem.com The subsequent cooling and crystallization of the solution yielded the desired salt. prepchem.com Another historical synthesis route involved the reaction of mercury(I) chloride with silver nitrate. ontosight.ai These early methods laid the groundwork for the more controlled and refined techniques used in modern laboratories.
Modern Laboratory Synthesis Techniques for Nitric Acid, Mercury(1+) Salt, Dihydrate
The predominant modern laboratory synthesis remains the direct reaction of elemental mercury with dilute nitric acid. wikipedia.org The key to this synthesis is maintaining an excess of mercury relative to the nitric acid, which ensures the formation of the mercury(I) (Hg₂²⁺) ion rather than the mercury(II) (Hg²⁺) ion. stackexchange.comechemi.com
A typical contemporary procedure involves reacting elemental mercury with approximately 25% nitric acid. prepchem.comyoutube.com The mixture is gently warmed to facilitate the reaction until the effervescence ceases. prepchem.comyoutube.com The resulting solution is then separated from any remaining unreacted mercury and allowed to crystallize. prepchem.com An alternative pathway to form mercury(I) nitrate is through a comproportionation reaction, where mercury(II) nitrate is reacted with an excess of elemental mercury. wikipedia.orgstackexchange.com
Reaction Summary Table
| Reactant 1 | Reactant 2 | Acid Condition | Key Parameter | Product |
|---|---|---|---|---|
| Elemental Mercury (Hg) | Nitric Acid (HNO₃) | Dilute | Excess Mercury | Mercury(I) Nitrate (Hg₂(NO₃)₂) stackexchange.comechemi.com |
| Elemental Mercury (Hg) | Nitric Acid (HNO₃) | Concentrated, Hot | Excess Nitric Acid | Mercury(II) Nitrate (Hg(NO₃)₂) sciencemadness.orgstackexchange.com |
Following the reaction, the formation of solid this compound is achieved through controlled crystallization from the aqueous solution. The common method involves cooling the saturated solution and allowing it to stand, often overnight, for crystals to form. prepchem.comyoutube.com The resulting colorless crystals are then separated from the mother liquor by decantation or filtration and dried. prepchem.comresearchgate.net It is crucial to note that mercury(I) nitrate is sensitive to light; exposure can cause disproportionation into elemental mercury and mercury(II) nitrate, lending a grayish appearance to the product. wikipedia.orgontosight.aiwestliberty.edu Therefore, crystallization and subsequent storage should be performed in conditions that minimize light exposure. westliberty.edu
The optimization of yield and purity for mercury(I) nitrate dihydrate synthesis hinges primarily on controlling the reaction stoichiometry and conditions. The most significant factor for ensuring high purity is the prevention of the formation of mercury(II) nitrate as a contaminant. srlchem.com This is achieved by using an excess of elemental mercury and a dilute concentration of nitric acid. stackexchange.comechemi.com
Temperature is another critical parameter; while gentle warming can accelerate the reaction, excessive heat can promote the formation of the mercury(II) salt or lead to the decomposition of the desired product. stackexchange.comprepchem.com The reaction should proceed only until the mercury is no longer consumed. prepchem.com For purification, the crystallization process itself is effective. After crystallization, the product is separated from the acidic mother liquor which would contain any excess nitric acid and soluble impurities. youtube.com General strategies for enhancing yield in fine chemical synthesis, such as meticulous product handling to minimize loss during transfers and efficient drying methods, are also applicable. azom.com
Preparation of Single Crystals for Advanced Characterization
The preparation of high-quality single crystals is essential for definitive structural analysis by techniques like X-ray crystallography. The structure of the dihydrate has been determined using this method, revealing a [H₂O-Hg-Hg-OH₂]²⁺ core with a Hg-Hg bond distance of 254 pm. wikipedia.org
Specific methods have been developed to grow single crystals. One reported technique for the related anhydrous mercury(I) nitrate involves the slow evaporation of a concentrated and slightly acidified mercury(I) nitrate solution to which pyridine (B92270) has been added. researchgate.netkisti.re.kr This process, carried out over several days at room temperature, can yield colorless, rod-like single crystals suitable for diffraction studies. researchgate.netkisti.re.kr However, this method can also produce crystals of the dihydrate and basic nitrates as by-products, highlighting the sensitivity of the crystallization process. researchgate.netkisti.re.kr
Crystallographic Data for Anhydrous Mercury(I) Nitrate
| Parameter | Value (at -100 °C) | Value (at room temperature) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a | 6.2051(10) Å | 6.2038(7) Å |
| b | 8.3444(14) Å | 8.3875(10) Å |
| c | 11.7028(1) Å | 11.7620(14) Å |
| β | 93.564(3)° | 93.415(2)° |
Data sourced from ResearchGate. researchgate.net
Investigation of Precursor Reactivity in Controlled Environments
The primary precursors for the synthesis of mercury(I) nitrate dihydrate are elemental mercury and nitric acid. Investigations into their reactivity have demonstrated that the outcome is highly dependent on the controlled environment, specifically the acid concentration. stackexchange.com In an environment with an excess of mercury and dilute nitric acid, the mercury is oxidized to the +1 state, forming the dimeric Hg₂²⁺ ion. echemi.com If the environment is changed to have an excess of hot, concentrated nitric acid, the oxidative power is sufficient to further oxidize mercury to the +2 state, yielding Hg²⁺ ions. stackexchange.com
Another important reaction pathway studied in controlled environments is the comproportionation of mercury(II) nitrate with elemental mercury. wikipedia.org The reaction, Hg(NO₃)₂ + Hg ⇌ Hg₂(NO₃)₂, shows that the Hg₂²⁺ ion is stable in the presence of elemental mercury. This equilibrium is fundamental to understanding the precursor reactivity and controlling the synthesis to favor the mercury(I) state. Solutions of mercury(I) nitrate are also known to be acidic due to a slow reaction with water, which can form a yellow precipitate of a basic mercury(I) nitrate. wikipedia.org
Green Chemistry Principles Applied to Mercury(I) Nitrate Dihydrate Synthesis
The synthesis of any mercury compound, including mercury(I) nitrate dihydrate, presents profound challenges to the principles of green chemistry. youtube.com A core tenet of green chemistry is the use and generation of substances that possess little or no toxicity to human health and the environment. nih.gov Mercury and its compounds are notoriously toxic, affecting the nervous, digestive, and immune systems. ontosight.ai
Due to the inherent hazards of the reagents and products, the synthesis cannot be considered "green." youtube.com The focus of applying green chemistry principles is therefore shifted towards hazard mitigation, waste minimization, and maximizing efficiency rather than finding benign alternatives.
Atom Economy: The direct synthesis from elemental mercury and nitric acid can be efficient if the reaction is carefully controlled to ensure complete consumption of the limiting reagent. The comproportionation reaction (Hg(NO₃)₂ + Hg → Hg₂(NO₃)₂) has excellent atom economy, as all atoms from the reactants are incorporated into the final product.
Hazard Reduction: There are no non-hazardous substitutes for the precursors. Therefore, best practices focus on engineering controls, such as performing the synthesis in a well-ventilated fume hood, and using appropriate personal protective equipment to prevent exposure. carlroth.com
Waste Minimization: Careful planning to synthesize only the required amount of the compound is crucial. Any unreacted mercury should be recovered and recycled for future use to prevent its release into the environment. youtube.com
Ultimately, the high toxicity of mercury means that its use is avoided wherever possible, which is the most effective application of green chemistry principles. youtube.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Hg₂(NO₃)₂·2H₂O |
| Mercury(I) nitrate | Hg₂(NO₃)₂ |
| Mercury(II) nitrate | Hg(NO₃)₂ |
| Elemental Mercury | Hg |
| Nitric Acid | HNO₃ |
| Mercury(I) chloride | Hg₂Cl₂ |
| Silver nitrate | AgNO₃ |
Crystallographic and Detailed Structural Elucidation of Nitric Acid, Mercury 1+ Salt, Dihydrate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.
The foundational crystallographic work on mercury(I) nitrate (B79036) dihydrate was conducted by Grdenić in 1956. Through single-crystal X-ray diffraction analysis, it was determined that Hg₂(NO₃)₂·2H₂O crystallizes in the monoclinic system. The space group was identified as P2₁/n, which is a common space group for centrosymmetric structures. The unit cell parameters were determined to be:
a = 8.64 Å
b = 7.52 Å
c = 6.30 Å
β = 103°48'
The unit cell contains two formula units (Z = 2) of Hg₂(NO₃)₂·2H₂O.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.64 |
| b (Å) | 7.52 |
| c (Å) | 6.30 |
| β (°) | 103.8 |
| Volume (ų) | 397.5 |
| Z | 2 |
A defining feature of mercury(I) compounds is the presence of the dimeric cation, [Hg-Hg]²⁺. The single-crystal X-ray diffraction study revealed that the mercury atoms in mercury(I) nitrate dihydrate are linked in pairs across centers of symmetry. The crucial Hg-Hg bond distance was determined to be 2.54 ± 0.01 Å. This value is consistent with the presence of a covalent bond between the two mercury(I) ions. The structure consists of a [H₂O-Hg-Hg-OH₂]²⁺ core.
| Bond | Length (Å) |
|---|---|
| Hg-Hg | 2.54 |
| Hg-O(water) | 2.15 |
Each mercury atom in the Hg₂²⁺ dimer is coordinated to one oxygen atom from a water molecule at a relatively short distance of 2.15 Å, suggesting a strong interaction. Additionally, each mercury atom is coordinated to two oxygen atoms from two different nitrate ions, with Hg-O(nitrate) distances of 2.40 Å and 2.42 Å. This coordination environment results in a distorted three-coordinate geometry around each mercury atom.
The [H₂O-Hg-Hg-OH₂]²⁺ units and the nitrate anions (NO₃⁻) are arranged in a three-dimensional network. The nitrate ions act as bridging ligands, connecting the dimeric mercury cations. This extended network is further stabilized by hydrogen bonding interactions.
The initial X-ray diffraction study by Grdenić proposed a hydrogen bonding scheme where the water molecules are involved in hydrogen bonds with the oxygen atoms of the nitrate groups. Specifically, it was suggested that each water molecule forms hydrogen bonds with two oxygen atoms from neighboring nitrate ions.
However, a subsequent proton magnetic resonance (PMR) study by El Saffar in 1973 challenged this proposed arrangement. The PMR data indicated a proton-proton separation of 1.66 ± 0.01 Å within the water molecules, which was inconsistent with the hydrogen bonding scheme derived from the X-ray data. El Saffar concluded that the orientations of the water molecules, and possibly the precise positions of the oxygen atoms as determined by the initial X-ray study, may be in error. This highlights the limitations of X-ray diffraction in accurately determining the positions of hydrogen atoms.
Neutron Diffraction Studies for Precise Proton Location
To definitively determine the positions of the hydrogen atoms and elucidate the true nature of the hydrogen bonding network, neutron diffraction studies would be required. Neutrons are scattered by atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is significant, allowing for their precise localization in a crystal structure. However, a review of the scientific literature indicates that no neutron diffraction studies have been reported for this compound. Therefore, the exact geometry of the hydrogen bonds in the crystal lattice remains an area for future investigation.
Examination of Polymorphism and Anhydrous Forms of Mercury(I) Nitrate
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science. While there is no evidence in the literature of different polymorphic forms for mercury(I) nitrate dihydrate, the compound does exist in an anhydrous form, Hg₂(NO₃)₂.
The crystal structure of anhydrous mercury(I) nitrate was determined by Weil in 2003. It crystallizes in the monoclinic space group P2₁, with unit cell parameters of a = 6.2051(10) Å, b = 8.3444(14) Å, c = 11.7028(1) Å, and β = 93.564(3)° at -100 °C. The structure of the anhydrous form is notably different from the dihydrate. It is built up of two crystallographically inequivalent Hg₂²⁺ dumbbells and four nitrate groups, forming molecular [O₂N-O-Hg-Hg-O-NO₂] units with short Hg-O bonds. The average Hg-Hg distance is 2.5072 Å. The oxygen coordination around the mercury dumbbells is asymmetric.
| Parameter | Hg₂(NO₃)₂·2H₂O (Dihydrate) | Hg₂(NO₃)₂ (Anhydrous, -100 °C) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| a (Å) | 8.64 | 6.2051 |
| b (Å) | 7.52 | 8.3444 |
| c (Å) | 6.30 | 11.7028 |
| β (°) | 103.8 | 93.564 |
| Hg-Hg distance (Å) | 2.54 | 2.5072 (avg) |
The structural differences between the dihydrate and anhydrous forms highlight the crucial role of the water molecules in the crystal packing of the former. In the dihydrate, the water molecules are directly coordinated to the mercury atoms and participate in the hydrogen bonding network, leading to a distinct crystal structure compared to the anhydrous salt where the nitrate ions play a more direct role in the coordination and packing.
Structural Transformations under Extreme Conditions (e.g., High Pressure, Low Temperature)
The crystal structure of this compound [Hg₂(NO₃)₂·2H₂O] is sensitive to changes in its environment, and subjecting it to extreme conditions of high pressure and low temperature can induce significant structural transformations. While comprehensive high-pressure studies specifically on the dihydrate form are not extensively documented in publicly available literature, general principles of solid-state chemistry and studies on related compounds allow for predictions of its behavior. Conversely, low-temperature crystallographic data for the closely related anhydrous form provides valuable insight into the structural response to cooling.
Low-Temperature Effects:
Lowering the temperature typically leads to a contraction of the crystal lattice, resulting in shorter unit cell dimensions and decreased atomic displacement parameters (a measure of thermal vibration). This effect has been observed in the anhydrous form of mercury(I) nitrate, Hg₂(NO₃)₂. A study comparing the crystal structure at room temperature and at -100°C (173 K) revealed a noticeable contraction of the unit cell. researchgate.net
The primary mechanism of this thermal contraction is the reduction in the amplitude of thermal vibrations of the atoms, leading to a more ordered and compact structure. Key intramolecular distances and angles, such as the Hg-Hg bond length within the characteristic [Hg₂]²⁺ dumbbell ion, are not expected to change dramatically with decreasing temperature, as these are governed by strong covalent interactions. However, intermolecular distances, including those mediated by hydrogen bonds involving the water molecules in the dihydrate, would be more significantly affected.
Interactive Data Table: Lattice Parameters of Anhydrous Mercury(I) Nitrate at Different Temperatures
| Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) |
| Room Temperature | 6.2038 | 8.3875 | 11.7620 | 93.415 |
| -100 | 6.2051 | 8.3444 | 11.7028 | 93.564 |
Data sourced from a single crystal diffractometer study of the anhydrous form. researchgate.net
High-Pressure Effects:
Under high pressure, the crystal lattice of Hg₂(NO₃)₂·2H₂O is expected to undergo compression, leading to a reduction in volume. The response to pressure is often anisotropic, meaning the compression is not uniform in all crystallographic directions. This can lead to changes in the symmetry of the crystal and, at sufficiently high pressures, to phase transitions to new, more dense crystalline forms.
For hydrated salts, a common pressure-induced transformation is dehydration. nih.gov The application of high pressure can provide the energy necessary to overcome the forces holding the water molecules within the crystal lattice, leading to their expulsion and the formation of a lower hydrate (B1144303) or an anhydrous phase. The pressure at which this occurs would depend on the strength of the hydrogen bonding network and the coordination of the water molecules to the mercury and nitrate ions.
Furthermore, pressure can induce changes in the coordination environment of the mercury ions and the orientation of the nitrate groups. The [Hg₂]²⁺ dumbbell is a relatively robust unit, but extreme pressures could potentially alter the Hg-Hg bond length and the linearity of the O-Hg-Hg-O linkages. Phase transitions in mercury-containing compounds to different crystal structures, such as from zinc-blende to cinnabar or rock-salt structures, have been observed under pressure in compounds like HgSe. aps.org While the bonding in the nitrate is different, it illustrates the potential for significant structural reorganization in mercury compounds under compression.
Computational Crystallography and Lattice Dynamics Simulations
Computational methods provide a powerful avenue for exploring the structural and dynamic properties of crystalline materials, including this compound. These techniques can predict crystal structures, simulate their behavior under various conditions, and analyze their vibrational properties, offering insights that complement experimental data, particularly when such data is scarce.
Computational Crystallography:
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to predict the geometric and electronic structure of crystalline solids. For Hg₂(NO₃)₂·2H₂O, DFT calculations could be employed to:
Optimize the Crystal Structure: Starting from an experimental crystal structure, DFT can be used to find the minimum energy arrangement of atoms, providing a theoretically refined structure.
Predict Polymorphs: By searching the potential energy landscape, it is possible to predict the existence of other stable or metastable crystal structures (polymorphs) of the compound.
Simulate High-Pressure Behavior: By applying external pressure within the calculations, the changes in lattice parameters and atomic positions can be simulated, predicting the equation of state and potential pressure-induced phase transitions.
Analyze Electronic Structure: DFT can provide information on the electronic band structure and density of states, helping to understand the nature of the chemical bonding within the crystal.
While specific DFT studies on Hg₂(NO₃)₂·2H₂O are not readily found in the literature, calculations on related mercury compounds, such as mercury fulminate, have demonstrated the utility of this approach in refining and understanding their crystal structures and bonding. researchgate.net
Lattice Dynamics Simulations:
Lattice dynamics simulations focus on the collective vibrations of atoms in a crystal, known as phonons. These simulations can be used to:
Calculate Phonon Dispersion Curves: These curves show the relationship between the frequency of a vibrational mode and its wavevector, providing a fingerprint of the dynamic properties of the crystal.
Simulate Vibrational Spectra: The results of lattice dynamics calculations can be used to simulate infrared (IR) and Raman spectra, which can then be compared with experimental spectra to validate the computational model.
Assess Structural Stability: The presence of imaginary frequencies in the phonon dispersion curves can indicate a dynamic instability in the crystal structure, suggesting a tendency to transform to a different phase.
These simulations are often performed using force fields derived from DFT calculations or empirical potentials. For ionic compounds like nitrates, the interactions are a combination of covalent bonding within the nitrate ion, ionic interactions between the cations and anions, and van der Waals forces.
Theoretical Data Table: Computed Properties of Mercurous Nitrate Dihydrate
| Property | Value |
| Molecular Formula | H₄Hg₂N₂O₈ |
| Molecular Weight | 561.22 g/mol |
| Monoisotopic Mass | 563.93805 Da |
These properties are computed from the chemical formula and are available in public chemical databases. nih.gov
The application of these computational techniques to this compound would be a valuable area for future research, providing a deeper understanding of its structural stability, transformations under extreme conditions, and the nature of the intricate bonding network that defines its crystalline form.
Spectroscopic Characterization and Electronic Structure of Nitric Acid, Mercury 1+ Salt, Dihydrate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of Hg₂(NO₃)₂·2H₂O. It allows for the characterization of the distinct vibrational modes associated with the water and nitrate (B79036) ligands, as well as the unique diatomic mercury cation (Hg₂)²⁺.
Infrared spectroscopy of crystalline Hg₂(NO₃)₂·2H₂O reveals characteristic absorption bands corresponding to the vibrational modes of the coordinated water molecules and the nitrate anions. publish.csiro.au The presence of water is confirmed by bands in the O-H stretching region (typically 3200-3500 cm⁻¹) and the H-O-H bending region (around 1600-1640 cm⁻¹). iupac.org
The nitrate ion (NO₃⁻), which has D₃h symmetry in its free state, exhibits specific vibrational modes. The asymmetric stretching vibration (ν₃) is particularly sensitive to the crystalline environment and coordination, often appearing in the 1300-1400 cm⁻¹ range. publish.csiro.aumpg.de In the solid state of mercurous nitrate dihydrate, the nitrate groups are considered ionic, as confirmed by X-ray analysis. publish.csiro.au The IR spectrum shows frequencies at 732, 1315, and 1382 cm⁻¹, which are ascribed to the ionic nitrate. publish.csiro.au
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| O-H Stretch | ~3400-3500 | Water (H₂O) |
| H-O-H Bend | ~1630 | Water (H₂O) |
| ν₃ (E') | 1382, 1315 | Asymmetric NO₃⁻ Stretch |
| ν₂ (A₂") | 823 | Out-of-plane NO₃⁻ Bend |
| ν₄ (E') | 732 | In-plane NO₃⁻ Bend |
Table 1: Infrared vibrational frequencies for ligand modes in solid Hg₂(NO₃)₂·2H₂O. Data sourced from Tan and Taylor (1978). publish.csiro.au
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for identifying the symmetric stretching frequency of the diatomic mercury(I) ion, (Hg₂)²⁺. This Hg-Hg stretching mode is a hallmark of mercury(I) compounds and typically appears as an intense band in the Raman spectrum. publish.csiro.auiupac.org For crystalline Hg₂(NO₃)₂·2H₂O, this characteristic frequency is observed near 170 cm⁻¹. publish.csiro.auresearchgate.net The exact position of the ν(Hg-Hg) mode is sensitive to the ligands attached to the dimercury(I) ion. publish.csiro.auresearchgate.net
In addition to the Hg-Hg stretch, Raman spectra can reveal vibrations associated with the mercury-ligand bonds. While direct Hg-O(NO₃) covalent bonding is not the primary interaction in this ionic salt, interactions between the mercury cation and the oxygen atoms of the water ligands give rise to vibrational modes at lower frequencies. A Raman band at 261 cm⁻¹ has been assigned to the mercury-ligand stretching, ν(Hg-ONO₂), in related hydrolysis products, indicating the frequency range for such interactions. publish.csiro.au
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| ν(Hg-Hg) | 170-200 | Dimercury(I) ion stretch |
| ν(Hg-OH₂) | (not specified) | Mercury-water stretch |
| ν₁ (A₁') | 1044 | Symmetric NO₃⁻ Stretch |
| ν₄ (E') | 732 | In-plane NO₃⁻ Bend |
Table 2: Key Raman active modes in solid Hg₂(NO₃)₂·2H₂O. Data sourced from Tan and Taylor (1978). publish.csiro.auresearchgate.net
Isotopic substitution is a definitive method for assigning vibrational modes, as the frequency of a vibration is dependent on the masses of the atoms involved. libretexts.orgedurev.in Replacing an atom with one of its heavier isotopes leads to a predictable downward shift in the frequency of the vibrational modes in which that atom participates. libretexts.org
In the study of mercurous nitrate dihydrate, deuteration (substitution of hydrogen with deuterium (B1214612), ²H or D) is particularly useful for assigning the vibrational modes of the water ligands. When Hg₂(NO₃)₂·2H₂O is replaced with its deuterated analogue, Hg₂(NO₃)₂·2D₂O, the O-H stretching and H-O-H bending frequencies shift to lower wavenumbers. This confirms their assignment to water molecule vibrations. For example, deuterium substitution can lead to an isotopic ratio of 1.35-1.41 for the frequencies related to hydrogen/deuterium vibrations. libretexts.orgedurev.in Such studies on the hydrolysis products of mercurous nitrate have been used to confirm the presence and nature of coordinated water and hydroxyl groups. publish.csiro.au
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Mercury
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Nitric acid, mercury(1+) salt, dihydrate, XPS is instrumental in confirming the presence of mercury, nitrogen, and oxygen, and critically, in determining the +1 oxidation state of mercury.
| Compound/State | Hg 4f₇/₂ Binding Energy (eV) | Oxidation State |
| Hg Metal | ~99.8 | 0 |
| Hg₂Cl₂ (Mercurous Chloride) | ~100.6 | +1 |
| HgO (Mercuric Oxide) | ~101.5 | +2 |
| HgS (Cinnabar) | ~100.3 - 101.0 | +2 |
Table 3: Representative Hg 4f₇/₂ binding energies for mercury in different oxidation states. These values serve as a reference for determining the +1 oxidation state in mercurous nitrate. xpsfitting.com
Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei (e.g., ¹⁹⁹Hg, ¹⁷O, ¹⁴N) in Solution or Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the local chemical environment of specific nuclei. For mercurous nitrate dihydrate, the most informative nucleus is ¹⁹⁹Hg. huji.ac.il The ¹⁹⁹Hg isotope has a nuclear spin of 1/2 and a natural abundance of nearly 17%, making it suitable for NMR studies. researchgate.netchemrxiv.orgnih.gov
¹⁹⁹Hg NMR is exceptionally sensitive to the coordination environment of the mercury atom, including ligand type and geometry. chemrxiv.orgnih.gov Solid-state ¹⁹⁹Hg NMR studies on other dimercury(I) compounds, such as Hg₂X₂ (where X is a halide), have shown that the electronic environment of the Hg atom is dominated by the strong Hg-Hg covalent bond. escholarship.orgnih.gov The chemical shift anisotropy, which provides information about the electronic shielding around the nucleus, is found to be relatively insensitive to the counter-ion in these dimercury(I) compounds. nih.gov This suggests that for Hg₂(NO₃)₂·2H₂O, the ¹⁹⁹Hg NMR spectrum would be primarily characterized by the [H₂O-Hg-Hg-OH₂]²⁺ cation, with the nitrate anions having a secondary effect on the chemical shift. The very wide chemical shift range of ¹⁹⁹Hg allows for clear distinction between different mercury species. huji.ac.il
NMR studies of ¹⁷O and ¹⁴N are more challenging due to their quadrupolar nature and, in the case of ¹⁷O, very low natural abundance. However, they could potentially provide information on the symmetry and dynamics of the nitrate anions and water ligands in the crystal lattice.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions between energy levels in a molecule. This compound is a colorless or white crystalline solid, which indicates that it does not absorb light in the visible region of the electromagnetic spectrum. researchgate.netwestliberty.edu Therefore, its significant electronic absorptions occur in the ultraviolet (UV) range.
The primary chromophores in the compound are the nitrate anion (NO₃⁻) and the dimercury(I) cation, (Hg₂)₂⁺.
Nitrate Ion: The nitrate ion is known to have a strong absorption band around 200 nm and a weaker band around 300 nm. mt.comspectroscopyonline.com These correspond to π → π* and n → π* transitions, respectively.
Dimercury(I) Ion: The (Hg₂)₂⁺ cation, with its unique Hg-Hg bond, also exhibits electronic transitions in the UV region. The primary transition is attributed to a σ → σ* excitation associated with the mercury-mercury bond.
When dissolved, the compound's UV spectrum would be a composite of the absorptions from the aquated (Hg₂)₂⁺ cation and the free nitrate anion. researchgate.net For quantitative analysis of mercury concentration, direct UV-Vis spectrophotometry can be challenging. Often, a colorimetric reagent is added to form a colored complex with the mercury ions, shifting the absorption into the visible range for easier detection. researchgate.netnih.gov Alternatively, direct measurement in the UV range (200-400 nm) is possible, though potential interference from the nitrate ion must be considered. researchgate.net
Thermal Analysis of Decomposition and Dehydration Pathways
The thermal stability and decomposition mechanism of this compound, Hg₂(NO₃)₂·2H₂O, are critical for understanding its chemical behavior upon heating. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide quantitative insights into the mass loss, stoichiometry changes, phase transitions, and energetic properties associated with its decomposition and dehydration processes.
Thermogravimetric Analysis (TGA) for Mass Loss and Stoichiometry Changes
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Hg₂(NO₃)₂·2H₂O, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the dehydration of the compound, followed by the decomposition of the anhydrous salt at higher temperatures.
Dehydration: The loss of water molecules to form the anhydrous salt. Hg₂(NO₃)₂·2H₂O(s) → Hg₂(NO₃)₂(s) + 2H₂O(g)
Decomposition to Intermediate: The anhydrous mercurous nitrate decomposes. This may involve disproportionation into mercury(II) nitrate and elemental mercury, which subsequently react or decompose. A key solid intermediate is mercury(II) oxide. Hg₂(NO₃)₂(s) → HgO(s) + Hg(g) + 2NO₂(g) + ½O₂(g)
Final Decomposition: The intermediate mercury(II) oxide decomposes into its elemental components at higher temperatures. HgO(s) → Hg(g) + ½O₂(g)
The theoretical mass loss for each stage can be calculated based on the stoichiometry of the proposed reactions. These calculations are fundamental to interpreting experimental TGA curves.
| Decomposition Stage | Proposed Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |
|---|---|---|---|
| Dehydration | Hg₂(NO₃)₂·2H₂O → Hg₂(NO₃)₂ | ~70 westliberty.edu | 6.42% |
| Initial Decomposition | Hg₂(NO₃)₂ → HgO + Volatiles | 264 - 280 core.ac.uk | ~61.38% (cumulative) |
| Final Decomposition | HgO → Hg + ½O₂ | ~450 core.ac.uk | ~100% (cumulative) |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Enthalpies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, and to determine the enthalpy changes (ΔH) associated with these transitions and chemical reactions.
For Hg₂(NO₃)₂·2H₂O, the first significant thermal event observed is its melting, which occurs with simultaneous decomposition at approximately 70°C. westliberty.edu This process would be represented by an endothermic peak on a DSC thermogram, indicating that heat is absorbed by the sample to drive the melting and the initial loss of water.
Subsequent decomposition events at higher temperatures (264-280°C and ~450°C) would also correspond to distinct peaks in the DSC curve. core.ac.uk These decomposition reactions are typically endothermic as they involve the breaking of chemical bonds. The area under each DSC peak is directly proportional to the enthalpy change of the corresponding reaction, allowing for the quantitative determination of the reaction enthalpies. While the decomposition temperatures have been identified, specific enthalpy values from experimental DSC studies on this compound are not extensively reported in the literature. The table below illustrates the type of data that would be obtained from a comprehensive DSC analysis.
| Process | Peak Temperature (°C) | Enthalpy (ΔH) | Transition Type |
|---|---|---|---|
| Melting / Dehydration | ~70 westliberty.edu | Data not available | Endothermic |
| Decomposition | 264 - 280 core.ac.uk | Data not available | Endothermic |
| Intermediate Decomposition | ~450 core.ac.uk | Data not available | Endothermic |
Kinetic Studies of Dehydration Processes
The study of the kinetics of dehydration provides information about the rate and mechanism of the removal of water molecules from the crystal lattice. This is often accomplished by performing TGA experiments at multiple, linear heating rates. By analyzing the shift in the decomposition temperature with the heating rate, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using various model-fitting or isoconversional methods (e.g., Kissinger, Ozawa-Flynn-Wall).
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure around Mercury Centers
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of an absorbing atom. researchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org
The XANES region, which encompasses the absorption edge, is highly sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral, octahedral) of the absorbing element. scispace.com For Hg₂(NO₃)₂·2H₂O, the Hg L₃-edge XANES spectrum would provide definitive confirmation of the +1 oxidation state of the mercury atoms. The precise energy and features of the absorption edge are characteristic of this oxidation state and would be distinct from that of mercury(II) compounds or elemental mercury.
The EXAFS region, consisting of oscillations past the absorption edge, contains information about the local atomic environment of the mercury centers. researchgate.net Analysis of the EXAFS signal can accurately determine the types of neighboring atoms, their distances from the mercury atom, and their coordination numbers. For this compound, EXAFS would be uniquely suited to characterize the distinctive dimeric [Hg₂]²⁺ cation. Key structural parameters that could be extracted include:
The precise Hg-Hg bond distance.
The coordination number and bond distances of the oxygen atoms from the nitrate (NO₃⁻) ligands to the mercury atoms (Hg-O).
The coordination number and bond distances of the oxygen atoms from the two water (H₂O) ligands to the mercury atoms (Hg-O).
This information is crucial for building a complete picture of the coordination sphere around the mercury centers. Although XAS is a standard technique for such characterizations, specific experimental EXAFS data for this compound is not widely documented. The following table illustrates the structural parameters that would be determined from a typical EXAFS analysis.
| Atomic Pair | Bond Distance (Å) | Coordination Number (N) | Debye-Waller Factor (σ²) |
|---|---|---|---|
| Hg-Hg | Data not available | Data not available | Data not available |
| Hg-O (Nitrate) | Data not available | Data not available | Data not available |
| Hg-O (Water) | Data not available | Data not available | Data not available |
Chemical Reactivity, Reaction Mechanisms, and Transformation Chemistry of Nitric Acid, Mercury 1+ Salt, Dihydrate
Redox Chemistry of the Dimeric Mercury(I) Cation (Hg₂²⁺)
The Hg₂²⁺ ion is involved in a delicate equilibrium with elemental mercury (Hg) and the mercury(II) ion (Hg²⁺), making its redox chemistry a central aspect of its reactivity.
Disproportionation Equilibria in Aqueous and Non-Aqueous Solvents
The mercury(I) cation is prone to disproportionation, a reaction where a species is simultaneously oxidized and reduced. In aqueous solutions, this equilibrium is readily established:
This equilibrium is influenced by external factors such as light and heat. figshare.com Boiling a solution of mercury(I) nitrate (B79036) or exposing it to light will drive the reaction to the right, leading to the formation of elemental mercury and mercury(II) nitrate. figshare.com The presence of species that form insoluble salts or stable complexes with either Hg₂²⁺ or Hg²⁺ can significantly shift this equilibrium. For instance, anions that form insoluble mercury(I) salts will shift the equilibrium to the left, stabilizing the Hg₂²⁺ ion. Conversely, ligands that form strong complexes with Hg²⁺, such as cyanide, will favor the disproportionation reaction. wikipedia.org
The nature of the solvent also plays a crucial role in the stability of the Hg₂²⁺ ion. Different solvents can affect the equilibrium constant by differentially stabilizing the reactants and products through various non-covalent interactions. wikipedia.org While detailed thermodynamic data across a wide range of non-aqueous solvents is sparse, the polarity and coordinating ability of the solvent are key factors. Polar, coordinating solvents can stabilize the resulting Hg²⁺ ions, thus favoring disproportionation.
Pathways for Oxidation to Mercury(II) Species by Various Oxidants
Mercury(I) nitrate acts as a reducing agent and can be oxidized to mercury(II) compounds by various oxidizing agents. figshare.com The oxidation process involves the breaking of the Hg-Hg bond and the loss of two electrons.
Common oxidants include:
Permanganate (B83412) (MnO₄⁻): In acidic solution, permanganate readily oxidizes Hg₂²⁺ to Hg²⁺. The permanganate ion, a strong oxidizing agent, is reduced, typically to Mn²⁺. libretexts.orgnih.gov
Dichromate (Cr₂O₇²⁻): In an acidic medium, dichromate is another powerful oxidizing agent capable of converting Hg₂²⁺ to Hg²⁺, while being reduced to Cr³⁺. science.gov
Ozone (O₃): Ozone is a potent oxidizing agent that can oxidize elemental mercury and likely also the mercurous ion to the mercuric state. researchgate.netresearchgate.netusu.edu
Cerium(IV) (Ce⁴⁺): Cerium(IV) salts in acidic solutions are strong oxidants that can effectively oxidize Hg₂²⁺. The reaction involves a single electron transfer from each mercury atom in the dimer to two Ce⁴⁺ ions. ncert.nic.in
The general reaction can be represented as:
The mechanism of these oxidation reactions often involves the formation of an intermediate complex between the Hg₂²⁺ ion and the oxidant, followed by an electron transfer process.
Reduction Mechanisms to Elemental Mercury
The dimeric mercury(I) cation can be reduced to elemental mercury, a process that involves the gain of two electrons. This reduction can be achieved through various methods, including electrochemical and photochemical pathways.
The mechanism of this reduction can be complex. oup.comnih.gov The redox behavior of mercury can occur in steps, involving the transfer of electrons to form elemental mercury. researchgate.net
Photochemical Reduction: Exposure to light can induce the disproportionation of mercury(I) nitrate, which results in the formation of elemental mercury. figshare.com Furthermore, photochemical reduction processes, sometimes assisted by sensitizers or photocatalysts like TiO₂, can promote the reduction of mercury ions to the elemental state. nih.gov
Complexation and Coordination Chemistry with Inorganic and Organic Ligands
The Hg₂²⁺ cation, despite its dimeric nature, can act as a Lewis acid and form a variety of coordination complexes with both inorganic and organic ligands.
Interaction with Halide Ions and Pseudohalides
Halide Ions (F⁻, Cl⁻, Br⁻, I⁻): Mercury(I) ions react with halide ions to form sparingly soluble salts. wikipedia.org The most well-known of these is mercury(I) chloride (Hg₂Cl₂), also known as calomel (B162337). wikipedia.org The structure of solid Hg₂Cl₂ consists of linear Cl-Hg-Hg-Cl units. The Hg-Hg bond length is approximately 253 pm, and the Hg-Cl bond length is around 243 pm. wikipedia.org Mercury(I) bromide (Hg₂Br₂) is a light yellow solid, and mercury(I) iodide (Hg₂I₂) is greenish. wikipedia.org The stability of these halide complexes is an important factor in the chemistry of mercury(I). wikipedia.orgsigmaaldrich.comnih.govrsc.orgresearchgate.netrsc.org
Pseudohalide Ions (CN⁻, SCN⁻, N₃⁻): The interaction of Hg₂²⁺ with pseudohalide ions is more complex and can lead to disproportionation.
Cyanide (CN⁻): The addition of cyanide ions to a solution of mercury(I) nitrate leads to the formation of mercury(II) cyanide and elemental mercury. wikipedia.org This is because the formation of the very stable [Hg(CN)₂] complex provides a strong thermodynamic driving force for the disproportionation of the Hg₂²⁺ ion. wikipedia.orgacs.orgresearchgate.netresearchgate.net
Thiocyanate (B1210189) (SCN⁻): Mercury(I) can form complexes with thiocyanate. However, these complexes can be unstable and may also lead to disproportionation, forming mercury(II) thiocyanate and elemental mercury. wikipedia.orgoup.comsigmaaldrich.comcdnsciencepub.com
Azide (B81097) (N₃⁻): Information on the direct complexation of azide with the Hg₂²⁺ cation is less common, as many metal azides are sensitive and potentially explosive.
Formation of Adducts with Nitrogen, Oxygen, and Sulfur Donor Ligands
The Hg₂²⁺ cation forms adducts with a variety of neutral and anionic ligands containing nitrogen, oxygen, and sulfur donor atoms.
Nitrogen Donor Ligands: A range of nitrogen-containing ligands, particularly pyridyl-based ligands, form complexes with the Hg₂²⁺ ion. In these complexes, the Hg-Hg bond is retained, and the ligands coordinate to one or both of the mercury atoms. For instance, dinuclear Hg(I) complexes have been synthesized with bis-bidentate pyrazolyl-pyridine ligands, where the ligand spans both metal ions of the {Hg₂}²⁺ core. acs.orgelectronicsandbooks.comtandfonline.comwikipedia.orgiau.ir
Oxygen Donor Ligands: Oxygen-donor ligands, such as water in the dihydrate form of mercurous nitrate, readily coordinate to the Hg₂²⁺ ion. The crystal structure of Hg₂(NO₃)₂·2H₂O reveals a [H₂O-Hg-Hg-OH₂]²⁺ core. figshare.com Carboxylate ligands can also form complexes with mercury(I), although the coordination chemistry of mercury(II) with carboxylates is more extensively studied. rsc.orgresearchgate.netresearchgate.net
Sulfur Donor Ligands: Sulfur-containing ligands, being soft donors, have a strong affinity for the soft mercury(I) cation. Thioether ligands have been shown to coordinate to the Hg₂²⁺ ion. For example, a dinuclear Hg₂²⁺ complex has been characterized where each mercury center of the dimer exhibits thioether coordination. iospress.com The interaction with thiolates often leads to the formation of mercury(II) thiolates due to the redox activity of the system. figshare.comnih.govresearchgate.netacs.orgscispace.comresearchgate.net
Data Table: Coordination Complexes of the Hg₂²⁺ Cation
| Ligand Type | Example Ligand | Complex Formula/Description | Structural Features |
| Halide | Chloride (Cl⁻) | Hg₂Cl₂ | Linear Cl-Hg-Hg-Cl units; Hg-Hg ≈ 253 pm |
| Pseudohalide | Cyanide (CN⁻) | Leads to disproportionation | Forms stable Hg(CN)₂ and Hg(l) |
| Nitrogen Donor | Pyrazolyl-pyridine | Dinuclear complex with ligand spanning the {Hg₂}²⁺ core | Hg-Hg bond retained |
| Oxygen Donor | Water (H₂O) | [H₂O-Hg-Hg-OH₂]²⁺ | Water molecules coordinated to each Hg atom |
| Sulfur Donor | Thioether | Dinuclear complex with thioether coordination | Each Hg atom coordinated to a sulfur donor |
Chelate Formation and Macrocyclic Ligand Interactions
The mercury(I) ion, Hg₂²⁺, is classified as a soft acid under the Hard and Soft Acids and Bases (HSAB) theory. This classification suggests a preference for forming stable coordination complexes with soft ligands, particularly those containing donor atoms such as sulfur, phosphorus, and iodine. However, detailed research focusing specifically on the chelate formation and macrocyclic ligand interactions of the dimeric mercury(I) ion is limited in comparison to the extensive studies on the mercury(II) ion (Hg²⁺).
Much of the understanding of mercury chelation is derived from studies related to mercury(II) poisoning and the use of chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonate (DMPS). nih.govnih.govstanford.edu These agents are effective due to the strong affinity of the soft Hg²⁺ ion for the soft sulfhydryl (-SH) groups of the ligands. nih.govnih.gov This interaction forms a stable chelate complex that can be excreted from the body. stanford.edu Given the similar soft character of the Hg₂²⁺ ion, it is expected to exhibit strong interactions with similar soft-donor chelating ligands.
Macrocyclic ligands, which are large organic molecules containing a central cavity with multiple donor atoms (e.g., nitrogen, oxygen, sulfur), are known to form highly stable complexes with many metal ions. bhu.ac.inchesci.com The stability of these complexes is enhanced by the "macrocyclic effect," which involves favorable enthalpic and entropic contributions. For mercury(II), macrocycles containing soft thioether (R-S-R) donors have been shown to be particularly effective, forming stable endo- or exo-coordination complexes. acs.orgijnrd.org While specific studies on the interaction of the Hg₂²⁺ ion with such macrocycles are not widely available, its size and electronic properties suggest it could be selectively complexed by macrocycles with appropriately sized cavities and soft donor atoms.
Precipitation Reactions and Solubility Equilibria with Anions
The aqueous chemistry of the mercury(I) ion is largely characterized by the formation of sparingly soluble salts upon interaction with various anions. Mercury(I) nitrate, being soluble in dilute nitric acid, serves as a common starting material for these precipitation reactions.
Formation of Insoluble Mercury(I) Salts (e.g., Halides, Sulfates)
Mercury(I) nitrate solutions react readily with sources of halide and sulfate (B86663) ions to form insoluble precipitates. The addition of hydrochloric acid or soluble chloride salts to a solution containing Hg₂²⁺ ions results in the immediate precipitation of white mercury(I) chloride (Hg₂Cl₂), also known as calomel. lamission.edu Similarly, bromide and iodide ions yield light yellow mercury(I) bromide (Hg₂Br₂) and greenish mercury(I) iodide (Hg₂I₂), respectively. wikipedia.org The solubility of these halides decreases significantly from chloride to iodide, as reflected in their solubility product constants (Ksp).
The reaction with sulfate ions produces a white to pale yellow precipitate of mercury(I) sulfate (Hg₂SO₄). wikipedia.orgwikiwand.com The solubility of this salt is low but noticeably higher than that of the mercury(I) halides. wikipedia.org
Below is a table summarizing the solubility product constants for several common insoluble mercury(I) salts at or near 25 °C.
| Compound Name | Formula | Ksp Value | Appearance |
| Mercury(I) Chloride | Hg₂Cl₂ | 1.43 x 10⁻¹⁸ | White |
| Mercury(I) Bromide | Hg₂Br₂ | 6.40 x 10⁻²³ | Light Yellow |
| Mercury(I) Iodide | Hg₂I₂ | 5.2 x 10⁻²⁹ | Greenish |
| Mercury(I) Sulfate | Hg₂SO₄ | 6.5 x 10⁻⁷ | White-Yellow |
| Mercury(I) Carbonate | Hg₂CO₃ | 3.6 x 10⁻¹⁷ | Yellow |
Data sourced from multiple references. wikipedia.orgwikipedia.orgbrainly.comchegg.comdoubtnut.comchegg.comsolubilityofthings.com
Common Ion and Diverse Ion Effects on Solubility
The solubility of sparingly soluble mercury(I) salts is governed by the principles of chemical equilibrium, including Le Châtelier's principle. The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution. wikipedia.orglibretexts.org
For example, in a saturated solution of mercury(I) chloride (Hg₂Cl₂ ⇌ Hg₂²⁺(aq) + 2Cl⁻(aq)), adding a source of chloride ions (e.g., NaCl) or mercury(I) ions (from a more soluble salt) will shift the equilibrium to the left. This shift results in the precipitation of more Hg₂Cl₂(s), thereby reducing the molar solubility of the salt. lamission.eduquora.com
Conversely, the diverse ion effect (also known as the "uncommon-ion effect" or "salt effect") can lead to a slight increase in the solubility of a sparingly soluble salt. wikipedia.org This occurs when a salt with no ions in common with the precipitate is added to the solution, increasing the total ionic strength. The increased concentration of ions in the solution enhances inter-ionic attractions, which can stabilize the dissolved ions of the precipitate and slightly favor further dissolution. wikipedia.org
Hydrolysis Behavior in Aqueous Media and Formation of Basic Mercury(I) Nitrates
Solutions of mercury(I) nitrate are acidic due to the hydrolysis of the Hg₂²⁺ ion. wikipedia.org The dimeric mercury(I) ion reacts with water in a reversible equilibrium, acting as a weak acid by donating a proton to a water molecule. cost-nectar.euscispace.com
The primary hydrolysis reaction is: Hg₂²⁺(aq) + H₂O(l) ⇌ Hg₂OH⁺(aq) + H⁺(aq)
The equilibrium constant (K) for this reaction has a reported logarithm (log K) in the range of -4.45 to -5.0, indicating a significant production of H⁺ ions. cost-nectar.eu
This hydrolysis can lead to the precipitation of a yellow basic mercury(I) nitrate if the acidity of the solution is not maintained. wikipedia.orgnih.gov The formula for this basic salt is often represented as Hg₂(NO₃)(OH). To prevent this precipitation, solutions of mercury(I) nitrate are typically prepared using water acidified with nitric acid. wikipedia.org
Photochemical Decomposition and Stability under Light Irradiation
Nitric acid, mercury(1+) salt, dihydrate is sensitive to light. Upon exposure to light, particularly UV radiation, its solutions can undergo a disproportionation reaction. wikipedia.org In this process, the mercury(I) ion is simultaneously oxidized to mercury(II) and reduced to elemental mercury. wikipedia.org
The reaction is represented by the following equilibrium: Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)
This photochemical instability means that solutions of mercury(I) nitrate will slowly deposit a fine precipitate of metallic mercury and will contain increasing concentrations of mercury(II) nitrate if not protected from light. wikipedia.org This property necessitates storing the compound and its solutions in dark or amber-colored containers to maintain their chemical integrity.
Solid-State Reactivity and Thermal Decomposition Pathways Beyond Dehydration
The thermal decomposition of mercury(I) nitrate dihydrate begins at relatively low temperatures. The compound loses its two water molecules of hydration and decomposes at approximately 70 °C. nih.gov The decomposition pathway beyond this initial dehydration is complex.
Studies on the thermal desorption of mercury compounds indicate that the decomposition of mercury(I) nitrate proceeds in stages. One study identified two main decomposition peaks: one at 264-280 °C and a second at 450 °C. These peaks are likely associated with the decomposition of the nitrate into mercury(II) oxide (HgO), followed by the decomposition of HgO at higher temperatures, releasing gaseous products including nitrogen oxides (NOx) and elemental mercury vapor. It is also noted that mercury(I) nitrate can be oxidized by atmospheric oxygen at ambient temperatures, forming some mercury(II) nitrate, which would then also decompose upon heating.
Role in Transmetalation and Metathesis Reactions
This compound, systematically known as mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O), exhibits distinct reactivity in transmetalation and metathesis reactions. Its utility in these transformations is largely dictated by the unique nature of the mercury(I) cation (Hg₂²⁺) and its propensity to undergo disproportionation and precipitation reactions.
Role in Transmetalation Reactions
The involvement of mercury(I) nitrate dihydrate in transmetalation reactions—a process involving the transfer of an organic ligand from one metal to another—is indirect and mechanistically complex. Generally, stable organomercury(I) compounds that could serve as precursors for transmetalation are not readily isolated. Research indicates that organic derivatives of the dimeric mercury(I) cation, Hg₂²⁺, are typically unstable. wikipedia.org
When mercury(I) nitrate is introduced to organometallic reagents, such as Grignard or organolithium reagents, it is believed to undergo a disproportionation reaction. In this process, the mercury(I) ion is simultaneously oxidized to mercury(II) and reduced to elemental mercury (Hg⁰). wikipedia.orgvaia.com
Hg₂²⁺ ⇌ Hg²⁺ + Hg⁰
The in situ generated mercury(II) species is then capable of reacting with the organometallic reagent to form a more stable organomercury(II) compound (R₂Hg or RHgX). These organomercury(II) compounds are well-established as effective transmetalating agents in organic synthesis, capable of transferring their organic groups to other metals. wikipedia.orgchemeurope.com Therefore, while mercury(I) nitrate dihydrate can initiate a sequence of reactions that leads to transmetalation, it does so by first converting to a mercury(II) species. The direct role of the Hg₂²⁺ ion in the ligand exchange step of transmetalation is not a recognized pathway.
Role in Metathesis Reactions
Mercury(I) nitrate dihydrate readily participates in metathesis reactions, also known as double displacement or precipitation reactions. These reactions involve the exchange of ions between two reacting salt solutions, often resulting in the formation of an insoluble product. The solubility of the resulting mercury(I) salt is the primary driving force for these transformations.
In aqueous solutions, mercury(I) nitrate dihydrate reacts with various soluble salts, particularly those of alkali metals, to precipitate the corresponding insoluble mercury(I) salt. These reactions are synthetically useful for the preparation of a range of mercury(I) compounds.
Several illustrative examples of metathesis reactions involving mercury(I) nitrate are presented below. The formation of a solid precipitate is a key indicator of these reactions. chemedx.org
| Reactant | Product Precipitate | Color of Precipitate | Balanced Molecular Equation |
| Sodium Chloride (NaCl) | Mercury(I) Chloride (Hg₂Cl₂) | White | Hg₂(NO₃)₂(aq) + 2 NaCl(aq) → Hg₂Cl₂(s) + 2 NaNO₃(aq) |
| Sodium Iodide (NaI) | Mercury(I) Iodide (Hg₂I₂) | Orange | Hg₂(NO₃)₂(aq) + 2 NaI(aq) → Hg₂I₂(s) + 2 NaNO₃(aq) brainly.com |
| Sodium Sulfide (B99878) (Na₂S) | Mercury(I) Sulfide (Hg₂S) | Black | Hg₂(NO₃)₂(aq) + Na₂S(aq) → Hg₂S(s) + 2 NaNO₃(aq) |
| Sodium Carbonate (Na₂CO₃) | Mercury(I) Carbonate (Hg₂CO₃) | Orange | Hg₂(NO₃)₂(aq) + Na₂CO₃(aq) → Hg₂CO₃(s) + 2 NaNO₃(aq) |
| Sodium Hydroxide (B78521) (NaOH) | Mercury(I) Oxide (Hg₂O) | Yellow | Hg₂(NO₃)₂(aq) + 2 NaOH(aq) → Hg₂O(s) + 2 NaNO₃(aq) + H₂O(l) |
The net ionic equations for these reactions highlight the formation of the insoluble mercury(I) compound from the constituent ions in solution. For example, the reaction with sodium chloride is represented by the following net ionic equation: youtube.com
Hg₂²⁺(aq) + 2 Cl⁻(aq) → Hg₂Cl₂(s)
These metathesis reactions provide a straightforward and efficient method for the synthesis of various inorganic mercury(I) salts from a soluble precursor like mercury(I) nitrate dihydrate.
Advanced Non Biological Applications of Nitric Acid, Mercury 1+ Salt, Dihydrate
Applications as an Analytical Reagent in Chemical Analysis
As an analytical reagent, mercurous nitrate (B79036) dihydrate serves specific roles in classical wet chemical methods, leveraging the reactivity of the Hg₂²⁺ ion.
The use of Nitric acid, mercury(1+) salt, dihydrate as a titrant for the routine determination of halide and cyanide ions is not a widely documented or standard analytical method. In the field of mercurimetry (titrations involving mercury ions), the titrant of choice for halide determination is almost exclusively mercury(II) nitrate, Hg(NO₃)₂. The mercurimetric titration of chloride, for instance, relies on the formation of the soluble, undissociated mercuric chloride (HgCl₂) complex. utexas.eduresearchgate.net The endpoint is typically detected with an indicator like diphenylcarbazone, which forms a colored complex with excess Hg²⁺ ions. utexas.eduresearchgate.net
Similarly, the standard titrimetric method for cyanide determination is the Liebig method, which employs silver nitrate as the titrant to form the soluble dicyanoargentate(I) complex, [Ag(CN)₂]⁻. chegg.com While other titrants have been explored, mercury(I) nitrate is not a common reagent for this purpose.
A significant application of this compound in chemical analysis is its use as a precipitating agent in gravimetric analysis. This technique relies on the formation of a highly insoluble salt when an aqueous solution of mercurous nitrate is added to a solution containing a target anion. The resulting precipitate is then filtered, dried, and weighed to quantify the amount of the anion in the original sample.
For a substance to be suitable for gravimetric analysis, its precipitate must have very low solubility in the solvent, ensuring that analyte loss during filtration and washing is minimal. researchgate.net Mercurous nitrate forms precipitates with a variety of anions. The suitability of these reactions for gravimetric analysis can be assessed by their solubility product constants (Ksp), where a smaller Ksp value indicates lower solubility. periodni.com
Mercurous nitrate is a source of the Hg₂²⁺ ion, which reacts with anions (Aⁿ⁻) according to the general reaction:
nHg₂²⁺(aq) + 2Aⁿ⁻(aq) → (Hg₂)ₙA₂(s)
The compound has been shown to form precipitates with anions such as sulfate (B86663), hydroxide (B78521), carbonate, and sulfide (B99878). researchgate.net The low solubility of these mercury(I) salts makes them candidates for gravimetric determination.
Below is a table of specific anions that form precipitates with the mercury(I) ion and their corresponding solubility product constants at 25°C.
| Anion | Chemical Formula of Precipitate | Solubility Product Constant (Ksp) at 25°C |
|---|---|---|
| Carbonate (CO₃²⁻) | Hg₂CO₃ | 3.6 x 10⁻¹⁷ |
| Chloride (Cl⁻) | Hg₂Cl₂ | 1.43 x 10⁻¹⁸ |
| Hydroxide (OH⁻) | Hg₂(OH)₂ | 2.0 x 10⁻²⁴ |
| Iodide (I⁻) | Hg₂I₂ | 5.2 x 10⁻²⁹ |
| Sulfate (SO₄²⁻) | Hg₂SO₄ | 6.5 x 10⁻⁷ |
| Sulfide (S²⁻) | Hg₂S | 1.0 x 10⁻⁴⁷ |
Data sourced from multiple chemical data references. utexas.eduperiodni.comulaval.casolubilityofthings.comengineeringtoolbox.comchemconnections.org The extremely low Ksp values for mercury(I) sulfide, iodide, chloride, hydroxide, and carbonate indicate that these anions can be quantitatively precipitated from solution by the addition of mercurous nitrate, making it a viable, albeit highly toxic, reagent for their gravimetric determination.
While mercury is a critical component in certain electrochemical apparatus, such as the saturated calomel (B162337) reference electrode (SCE), the specific use of this compound as a standard for electrochemical measurements (excluding sensing applications) is not extensively documented in contemporary research literature.
Electrochemical studies, such as the determination of standard electrode potentials or the investigation of redox kinetics via cyclic voltammetry, require stable and well-defined reference electrodes and standard solutions for calibration. wikipedia.orglibretexts.org The SCE, for example, uses mercury(I) chloride (calomel) in contact with mercury metal and a saturated potassium chloride solution.
Although a solution of mercurous nitrate provides a known concentration of Hg₂²⁺ ions, its application as a primary standard in non-sensing electrochemical contexts—for instance, to calibrate a mercury electrode's response for fundamental thermodynamic or kinetic studies—is not a prominent feature of the available scientific literature.
Precursor in Materials Science and Inorganic Synthesis
Mercurous nitrate dihydrate serves as a valuable starting material, or precursor, for the synthesis of more complex mercury-containing materials. Its primary role is to provide the unique [Hg-Hg]²⁺ dimeric cation for incorporation into larger structures. wikipedia.org
This compound is recognized as a precursor for the synthesis of other mercury(I) compounds and complexes. wikipedia.orgnih.gov However, in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, the use of mercury(I) nitrate as a direct precursor is significantly less common than the use of mercury(II) salts. researchgate.net
The majority of recently reported mercury-based coordination polymers are synthesized from mercury(II) halides (e.g., HgCl₂, HgI₂) or other Hg²⁺ salts. researchgate.netcdnsciencepub.comresearchgate.netrsc.orgacs.orgtandfonline.com These precursors react with organic ligands to form extended one-, two-, or three-dimensional networks. While the Hg₂²⁺ ion has a distinct linear geometry that could theoretically be used as a rigid building block, its application in the rational design and synthesis of novel framework materials is not a major focus of current research compared to its divalent counterpart.
The application of this compound as a precursor in the formation of mercury-based nanomaterials is an area of targeted research, specifically through controlled precipitation methods.
A notable example is the synthesis of mercury(I) chloride (Hg₂Cl₂, calomel) nanoparticles. Research has demonstrated that these nanoparticles can be successfully synthesized via the controlled precipitation reaction between an aqueous solution of mercurous nitrate and a solution of potassium chloride (KCl). researchgate.net
The reaction is as follows: Hg₂(NO₃)₂(aq) + 2KCl(aq) → Hg₂Cl₂(s) + 2KNO₃(aq)
By carefully controlling parameters such as precursor concentration, temperature, and mixing rate, the nucleation and growth of the Hg₂Cl₂ particles can be managed to produce materials in the nanoscale range. These synthesized nanoparticles can then be characterized by techniques such as transmission electron microscopy (TEM) and electrochemical nano-impact methods. researchgate.net
In contrast, the use of mercurous nitrate dihydrate in sol-gel methods for nanomaterial synthesis is not well-documented. Sol-gel processes typically involve the hydrolysis and condensation of molecular precursors (like metal alkoxides) to form a colloidal sol and then a gel, a pathway for which mercurous nitrate is not a conventional precursor. govst.edu
Catalytic Applications in Non-Biological Organic and Inorganic Transformations
This compound, also known as mercurous nitrate dihydrate, has found niche applications as a catalyst in specific organic transformations, particularly in oxidation and hydration reactions. While its use has been largely superseded by less toxic alternatives, its historical and specific catalytic activities remain of academic interest.
One of the noted catalytic applications of mercury(I) nitrate is in the oxidation of aromatic methyl groups. Although detailed mechanistic studies specifically employing the dihydrate salt are not extensively documented in recent literature, mercury compounds, in general, are known to facilitate the oxidation of toluene (B28343) and its derivatives. This catalytic activity is predicated on the ability of mercury ions to act as effective electron transfer agents. The process typically involves the activation of the methyl group, making it more susceptible to oxidation to aldehydes and carboxylic acids.
In the realm of hydration reactions, mercury salts have historically been employed as catalysts for the hydration of alkynes to carbonyl compounds. This reaction, often referred to as the Kucherov reaction, typically utilizes mercury(II) salts, such as mercury(II) sulfate, in an acidic medium. The mechanism involves the formation of a π-complex between the mercury ion and the alkyne, which activates the triple bond towards nucleophilic attack by water. organicchemistrytutor.comlibretexts.orglibretexts.org The resulting enol intermediate then tautomerizes to the more stable keto form. organicchemistrytutor.comlibretexts.orglibretexts.org While mercury(II) is the more common catalyst, the equilibrium between mercury(I), mercury(II), and elemental mercury in solution means that mercury(I) nitrate can also serve as a precursor to the active catalytic species in these hydration reactions. fiveable.me
The general mechanism for mercury-catalyzed alkyne hydration can be summarized as follows:
Electrophilic attack: The mercury ion (Hg²⁺) acts as an electrophile and is attacked by the π-electrons of the alkyne, forming a mercurinium ion intermediate. organicchemistrytutor.com
Nucleophilic attack by water: A water molecule attacks the more substituted carbon of the mercurinium ion, leading to the formation of an organomercury enol after deprotonation. libretexts.orgvaia.com
Protonolysis: The mercury is replaced by a proton from the acidic medium.
Keto-enol tautomerization: The resulting enol rapidly tautomerizes to the final ketone product. organicchemistrytutor.comlibretexts.org
For terminal alkynes, this catalytic hydration is highly regioselective, following Markovnikov's rule to produce methyl ketones. wizeprep.comyoutube.com
Electrochemistry of Mercury(I) Nitrate Dihydrate and its Derivatives
The electrochemical behavior of mercury(I) nitrate dihydrate is intrinsically linked to the redox chemistry of the mercury(I) ion (Hg₂²⁺) and its relationship with elemental mercury (Hg) and the mercury(II) ion (Hg²⁺).
Investigation of Standard Electrode Potentials and Redox Couples
The electrochemistry of aqueous solutions of mercury(I) nitrate is characterized by several key redox couples. The standard electrode potentials (E°) for these half-reactions at 25°C provide a quantitative measure of their reduction tendencies.
| Half-Reaction | Standard Electrode Potential (E°) in Volts (vs. SHE) |
| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.789 |
| 2Hg²⁺(aq) + 2e⁻ ⇌ Hg₂²⁺(aq) | +0.920 |
| Hg²⁺(aq) + 2e⁻ ⇌ Hg(l) | +0.854 |
Source: Table compiled from multiple sources. libretexts.org
These potentials reveal several important aspects of the system. The high positive potential of the Hg₂²⁺/Hg couple indicates that the mercury(I) ion is a relatively strong oxidizing agent, readily accepting electrons to form elemental mercury. The redox couple involving the conversion between mercury(II) and mercury(I) ions (2Hg²⁺/Hg₂²⁺) also has a high positive potential, suggesting that mercury(II) can be easily reduced to mercury(I).
The disproportionation of the mercury(I) ion into elemental mercury and mercury(II) ions is a key feature of its chemistry. The equilibrium for this reaction can be represented as:
Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)
The standard potential for this disproportionation can be calculated from the standard potentials of the constituent half-reactions. The tendency for this reaction to occur is influenced by factors such as temperature and the presence of species that can form stable complexes with or precipitate mercury(I) or mercury(II) ions.
Electrochemical Deposition of Mercury Films from Nitrate Solutions (as a source compound)
Mercury films are utilized in electroanalytical chemistry to create mercury film electrodes (MFEs), which offer advantages over traditional hanging mercury drop electrodes, including improved mechanical stability and a higher surface-to-volume ratio. rsc.org While solutions containing mercury(II) ions are commonly used for the electrochemical deposition of these films, mercury(I) nitrate solutions can also serve as a source of mercury. mdpi.comnih.govresearchgate.net
The deposition process involves the reduction of mercury ions onto a solid electrode substrate, typically made of materials like glassy carbon, platinum, or iridium. When a mercury(I) nitrate solution is used, the fundamental reaction at the cathode is the reduction of the mercury(I) ion to elemental mercury:
Hg₂²⁺(aq) + 2e⁻ → 2Hg(l)
The deposition is carried out under controlled potential or current conditions. The thickness and morphology of the resulting mercury film can be controlled by parameters such as the concentration of the mercury(I) nitrate solution, the deposition potential, the deposition time, and the composition of the supporting electrolyte. chalmers.se The presence of nitrate ions in the solution can influence the deposition process and the stability of the resulting film. The formation of a stable and uniform mercury film is crucial for the performance of the resulting electrode in applications such as anodic stripping voltammetry for the determination of trace metals. researchgate.net
Historical Context of its Application as a Chemical Standard or Reagent in Laboratory Method Development
Historically, mercury(I) nitrate, often referred to as mercurous nitrate, served as a significant reagent in analytical chemistry and laboratory method development before the widespread recognition of the toxicity of mercury compounds led to its replacement in many applications.
One of its notable historical uses was in the preparation of Millon's reagent , a solution of mercury in nitric acid that contains a mixture of mercury(I) and mercury(II) nitrates. nih.gov Developed in the 19th century, Millon's test was a sensitive chemical test for the presence of proteins. The reagent gives a characteristic red precipitate in the presence of phenolic compounds, specifically the tyrosine residue in proteins. This application was a cornerstone of early protein chemistry.
In the field of volumetric analysis, mercury nitrate solutions were employed as titrants. While the mercurimetric titration of chloride ions more commonly utilizes mercury(II) nitrate, historical methods also involved the use of mercurous nitrate. researchgate.net For instance, the titration of chloride and bromide ions with mercurous nitrate, using bromophenol blue as an adsorption indicator, was a developed analytical procedure. These methods relied on the formation of sparingly soluble mercury(I) salts.
Furthermore, mercurous nitrate found application in a specific analytical test for assessing the susceptibility of copper alloys to stress corrosion cracking. The mercurous nitrate test (ASTM B154) involved immersing the copper alloy component in a solution of mercurous nitrate. uomus.edu.iq The presence of high residual tensile stresses would lead to the rapid formation of cracks. This test, while effective, has been largely phased out due to the hazardous nature of mercury. uomus.edu.iq
The use of mercury(I) nitrate as a primary standard in titrimetry is less common due to its susceptibility to oxidation and disproportionation. uomus.edu.iqlibretexts.org Primary standards are required to have high purity and stability, characteristics that are not hallmarks of mercurous nitrate. quizlet.com However, standardized solutions of mercurous nitrate were prepared and used as secondary standards in various precipitation titrations. wikipedia.org
Theoretical and Computational Investigations of Nitric Acid, Mercury 1+ Salt, Dihydrate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are essential for understanding the nature of chemical bonds and the distribution of electrons within a molecule or crystal. For mercury(I) compounds, these calculations are particularly challenging and revealing due to the unique characteristics of the mercury atom.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com It is well-suited for determining the equilibrium geometries of molecules and predicting their vibrational spectra.
For mercurous nitrate (B79036) dihydrate, DFT calculations would begin with optimizing the molecular geometry. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. The core of the compound is the dimeric mercury(I) cation, [Hg-Hg]²⁺, which is coordinated by water molecules and nitrate ions. In the solid state, the crystal structure reveals that the water molecules are directly bonded to the mercury atoms, forming [H₂O-Hg-Hg-OH₂]²⁺ chains. ionc.com.ua DFT can be used to calculate key structural parameters such as the Hg-Hg bond length, Hg-O bond distances, and the angles between these bonds, which can then be compared with experimental data from X-ray crystallography.
Once the optimized geometry is obtained, the same DFT framework can be used to calculate the harmonic vibrational frequencies. numberanalytics.commdpi.comaps.org This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be directly compared to experimental data from Infrared (IR) and Raman spectroscopy. Experimental Raman spectra have identified the Hg-Hg stretching mode, ν(Hg-Hg), in the range of 170-200 cm⁻¹, with its exact frequency being sensitive to the ligands attached to the mercury(I) ion. researchgate.net DFT calculations can help assign these and other observed vibrational bands to specific atomic motions, such as the stretching and bending of the nitrate groups and the vibrations of the coordinated water molecules.
| Vibrational Mode | Species | Frequency (cm⁻¹) | Spectroscopic Method |
|---|---|---|---|
| ν(Hg-Hg) | [Hg₂(OH₂)₂]²⁺ (in solution) | 181 | Raman |
| ν(Hg-Hg) | [Hg₂(OH₂)NO₃]⁺ (in solution) | 172 | Raman |
| ν(Hg-Hg) | Hg₂(NO₃)₂·2H₂O (solid) | 177 | Raman |
| ν₁(NO₃⁻) | Hg₂(NO₃)₂·2H₂O (solid) | 1038 | Raman |
While DFT is highly effective, ab initio (from the beginning) methods provide a systematically improvable pathway to achieving very high accuracy. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations regarding electron correlation than typical DFT functionals. nih.gov
For a heavy element compound like mercurous nitrate dihydrate, applying these high-level methods is computationally demanding. However, they can be used to benchmark DFT results and to obtain highly accurate predictions for specific properties. For example, ab initio calculations can provide precise values for the Hg-Hg bond dissociation energy, the interaction energies between the [Hg₂]²⁺ cation and its ligands (water and nitrate), and the proton affinity. These energetic quantities are crucial for understanding the stability and reactivity of the compound. Furthermore, high-level ab initio methods can yield more accurate predictions of subtle spectroscopic features that may be challenging for standard DFT functionals to describe correctly.
For heavy elements like mercury (atomic number 80), the effects of special relativity become chemically significant and cannot be ignored in accurate theoretical models. wikipedia.orgrutgers.edu The electrons in the inner orbitals of mercury move at speeds that are a substantial fraction of the speed of light. stackexchange.com This has profound, albeit indirect, consequences on the valence electrons that participate in chemical bonding.
The primary relativistic effects are:
Mass-Velocity Contraction: The relativistic increase in electron mass causes the s and p orbitals to contract and become more energetically stable. wikipedia.orgrutgers.edu For mercury, this contraction of the 6s orbital is particularly pronounced.
Spin-Orbit Coupling: This effect splits the energy levels of orbitals with angular momentum (p, d, f orbitals), which can significantly influence molecular properties and reactivity. researchgate.net
In the context of the mercury(I) cation, [Hg-Hg]²⁺, the relativistic contraction of the 6s orbital is key to understanding its stability. This contraction lowers the energy of the 6s orbital, strengthening the covalent bond formed between the two mercury atoms. wikipedia.org Without accounting for relativity, theoretical calculations would fail to accurately predict the short Hg-Hg bond length and its high stability against disproportionation into Hg(0) and Hg(II). researchgate.netscispace.com Relativistic effects also explain many of mercury's unique bulk properties, such as its low melting point, and are thus indispensable for any quantitative computational study of its compounds. rutgers.eduunits.it
Molecular Dynamics Simulations of Solvation and Crystal Lattice Behavior
While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of atoms and molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, where the forces between atoms are described by a force field derived from quantum mechanical calculations or experimental data.
For mercurous nitrate dihydrate, MD simulations could be employed to investigate two key areas:
Solvation: The dissolution of Hg₂(NO₃)₂·2H₂O in water involves the interaction of the [Hg₂]²⁺ cation and nitrate anions with a large number of water molecules. MD simulations can model the structure of the hydration shells around the ions, determining the average number of water molecules in the first and second solvation spheres, their orientation, and the residence time of water molecules around the ions. This provides a dynamic picture of the species present in an aqueous solution of mercurous nitrate. researchgate.net
Crystal Lattice Behavior: MD simulations can also be used to model the solid-state properties of Hg₂(NO₃)₂·2H₂O. By simulating a supercell of the crystal lattice, one can study its thermal properties, such as heat capacity and thermal expansion. These simulations can also provide insights into the dynamics of the water molecules and nitrate ions within the crystal, including their librational and translational motions, and can be used to investigate the mechanical stability of the crystal structure.
Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. science.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For mercurous nitrate, several reaction pathways are of chemical interest and could be modeled computationally:
Ligand Exchange: The exchange of coordinated water molecules with other ligands in solution is a fundamental reaction. Computational methods can model the stepwise mechanism of this exchange, calculating the energy barriers for the association of a new ligand and the dissociation of a water molecule.
Hydrolysis: Mercury(I) salts are known to undergo hydrolysis in aqueous solutions. Theoretical models could investigate the reaction pathway for the formation of basic mercury(I) nitrates, identifying the transition states and intermediates involved.
Disproportionation: The mercury(I) ion can disproportionate into elemental mercury (Hg⁰) and mercury(II). This reaction is known to be facilitated by certain ligands, such as alanine. nih.govresearchgate.net Computational modeling could elucidate how these ligands stabilize the transition state for the cleavage of the Hg-Hg bond and the subsequent electron transfer, thereby lowering the energy barrier for the reaction. Locating the transition state geometry and calculating the energy barrier would provide fundamental insights into the mechanism of this important redox process. youtube.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption features)
A significant application of computational chemistry is the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination. Quantum chemical methods, particularly DFT, can predict NMR chemical shifts with considerable accuracy. nih.govd-nb.info The calculation involves computing the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. For mercurous nitrate dihydrate, one could predict the ¹H NMR shifts of the water molecules, the ¹⁴N shift of the nitrate ion, and, most challengingly, the ¹⁹⁹Hg NMR chemical shift. Predicting the shift for a heavy nucleus like mercury requires the inclusion of relativistic effects, which have a large influence on the electronic structure and thus the magnetic shielding. researchgate.net
| Nucleus | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (ppm) vs. TMS/Hg(CH₃)₂ | Key Influences |
|---|---|---|---|
| ¹H (H₂O) | ~25-28 | ~3-6 | Coordination to Hg, Hydrogen Bonding |
| ¹⁹⁹Hg | Variable | Highly Variable | Ligand environment, Relativistic Effects |
UV-Vis Absorption Features: Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Mercurous nitrate dihydrate is a colorless compound, indicating it does not absorb light in the visible region. However, it is expected to have absorption bands in the ultraviolet (UV) region. researchgate.net Time-Dependent DFT (TD-DFT) is the most common computational method for predicting electronic absorption spectra. nih.govchemrxiv.org Calculations on mercurous nitrate dihydrate would likely reveal UV absorptions corresponding to:
n → π* transitions within the nitrate anions. spectroscopyonline.com
Ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital primarily located on the water or nitrate ligands to an orbital on the [Hg₂]²⁺ moiety.
Transitions involving the molecular orbitals of the [Hg-Hg]²⁺ bond itself.
| Transition Type | Originating MO | Destination MO | Expected Spectral Region |
|---|---|---|---|
| n → π | Non-bonding (O lone pair on NO₃⁻) | Antibonding π (NO₃⁻) | UV |
| LMCT | Ligand-based (H₂O, NO₃⁻) | Metal-based (σ* of Hg-Hg) | UV |
| σ → σ | Bonding σ (Hg-Hg) | Antibonding σ (Hg-Hg) | Deep UV |
Development of Force Fields for Mercury(I) Species in Condensed Phases
The accurate simulation of condensed-phase systems containing mercury(I) species, such as nitric acid, mercury(I) salt, dihydrate, using molecular mechanics methods is contingent upon the availability of a reliable force field. A force field comprises a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. However, the development of force fields for metal ions, particularly unconventional species like the dimeric mercury(I) cation (Hg₂²⁺), presents a number of significant challenges. nih.gov
A primary challenge in modeling mercury(I) is its unique dimeric nature, consisting of two mercury atoms joined by a covalent bond. quora.comquora.com This necessitates the inclusion of a bonded term in the force field to accurately describe the Hg-Hg interaction, in addition to the non-bonded terms that govern the interactions of the entire cation with its surroundings. Standard force fields like CHARMM, AMBER, and OPLS are not typically parameterized for such metal-metal bonds. researchgate.net
Furthermore, the electronic structure of heavy metals like mercury can be complex, with potential for significant polarization and charge transfer effects that are not always captured by simple, fixed-charge models used in many classical force fields. nih.govnih.gov The development of accurate parameters, therefore, often requires a combination of quantum mechanical (QM) calculations and fitting to experimental data. researchgate.net
The general process for developing a force field for a species like the Hg₂²⁺ cation in a condensed phase, such as the dihydrate crystal or in aqueous solution, would involve the following key steps:
Definition of the Molecular Topology: This involves defining the atom types for the mercury atoms and specifying the covalent bond between them.
Parameterization of Bonded Terms: The Hg-Hg bond requires parameters for a bond stretching potential, typically a harmonic potential of the form E = Kᵣ(r - r₀)², where Kᵣ is the force constant and r₀ is the equilibrium bond length. The equilibrium bond length can be obtained from experimental data, such as X-ray crystallography. For mercury(I) nitrate dihydrate, the Hg-Hg distance has been determined to be approximately 254 pm. wikipedia.org The force constant would typically be derived from QM calculations by scanning the potential energy surface as the Hg-Hg bond is stretched and compressed.
Parameterization of Non-Bonded Terms: These terms describe the van der Waals and electrostatic interactions.
Van der Waals Interactions: These are commonly modeled using a Lennard-Jones (LJ) 12-6 potential. nih.gov This potential requires two parameters for each atom type: the collision diameter (σ) and the well depth (ε). These parameters are often challenging to determine and may be fitted to reproduce experimental properties like hydration free energy or the density of the condensed phase. nih.govacs.org
Electrostatic Interactions: In the simplest model, a fixed partial charge is assigned to each mercury atom. For the Hg₂²⁺ ion, each mercury atom would nominally carry a +1 charge. However, more sophisticated charge models derived from QM calculations, such as RESP or ESP charges, might be necessary to better represent the charge distribution. researchgate.net
The parameterization process is iterative, involving the refinement of parameters to achieve the best possible agreement between simulations and a set of target data, which can include both experimental and QM-derived properties. researchgate.net For a system like nitric acid, mercury(I) salt, dihydrate, target data would include the crystal structure, density, and potentially spectroscopic data.
Below are illustrative tables of the types of parameters that would need to be determined for a force field for the mercury(I) ion.
Table 1: Hypothetical Bonded Parameters for the Mercury(I) Dimer
| Bond Type | Equilibrium Distance (r₀) [Å] | Force Constant (Kᵣ) [kcal/(mol·Å²)] | Source of r₀ | Source of Kᵣ |
| Hg - Hg | 2.54 | To be determined | X-ray Crystallography wikipedia.org | Quantum Mechanics |
Table 2: Hypothetical Non-Bonded (Lennard-Jones) Parameters for Mercury(I)
| Atom Type | σ [Å] | ε [kcal/mol] | Source |
| Hg⁺¹ | To be determined | To be determined | Fitting to experimental/QM data |
The development of a robust and transferable force field for mercury(I) species would enable more accurate molecular dynamics simulations, providing valuable insights into the structure, dynamics, and thermodynamics of these compounds in various environments.
Environmental Transformation Pathways of Nitric Acid, Mercury 1+ Salt, Dihydrate: a Purely Chemical Perspective
Aqueous Speciation and Hydrolysis Products in Various pH Regimes
The environmental behavior of mercurous nitrate (B79036) dihydrate in aqueous systems is fundamentally dictated by the chemistry of the mercury(I) ion, Hg₂²⁺. Upon dissolution, the salt dissociates, but the subsequent speciation is highly dependent on the pH of the water. Solutions of mercury(I) nitrate are acidic due to the hydrolysis of the Hg₂²⁺ ion. wikipedia.org
In acidic to near-neutral pH, the primary hydrolysis reaction involves the formation of the hydroxo-bridged species, Hg₂OH⁺, as described by the following equilibrium:
Hg₂²⁺(aq) + H₂O(l) ⇌ Hg₂OH⁺(aq) + H⁺(aq) cost-nectar.eu
The equilibrium constant (log K) for this reaction at 298 K is approximately -4.45 to -5.0, indicating that hydrolysis becomes more significant as the pH increases (i.e., as H⁺ concentration decreases). cost-nectar.eu In sufficiently acidic solutions, the equilibrium is shifted to the left, and the dominant species is the hydrated mercury(I) ion, [H₂O-Hg-Hg-OH₂]²⁺. wikipedia.org As the pH rises, a yellow basic salt, mercury(I) hydroxynitrate, can precipitate out of solution. wikipedia.org
Hg₂(NO₃)₂(aq) + H₂O(l) ⇌ Hg₂(NO₃)(OH)(s) + HNO₃(aq) wikipedia.org
In alkaline conditions (high pH), the mercury(I) ion undergoes a significant transformation. The addition of a strong base like sodium hydroxide (B78521) (NaOH) induces a disproportionation reaction. This process involves the simultaneous oxidation and reduction of mercury(I) to form elemental mercury (Hg⁰) and mercury(II) oxide (HgO), resulting in a characteristic black precipitate due to the finely divided elemental mercury mixed with the yellow oxide. libretexts.org
Hg₂²⁺(aq) + 2OH⁻(aq) ⟶ Hg(l) + HgO(s) + H₂O(l) libretexts.org
This disproportionation is a key pathway for the conversion of mercury(I) to other, more environmentally persistent forms of mercury at high pH. libretexts.org
Table 1: Predominant Mercury(I) Species and Products in Different pH Regimes
| pH Regime | Key Reaction(s) | Predominant Species/Products |
|---|---|---|
| Acidic (pH < 4) | Hg₂²⁺ + 2H₂O ⇌ [H₂O-Hg-Hg-OH₂]²⁺ | Hydrated Hg₂²⁺ cation |
| Near-Neutral | Hg₂²⁺ + H₂O ⇌ Hg₂OH⁺ + H⁺ | Hg₂²⁺, Hg₂OH⁺, potential precipitation of Hg₂(NO₃)(OH) |
| Alkaline (pH > 8) | Hg₂²⁺ + 2OH⁻ ⟶ Hg(l) + HgO(s) + H₂O | Elemental Mercury (Hg⁰), Mercury(II) Oxide (HgO) |
Photochemical Transformation Mechanisms in Aqueous and Atmospheric Environments
Mercury(I) compounds are known to be sensitive to light. Exposure to light, particularly ultraviolet (UV) radiation, can induce the disproportionation of mercurous nitrate. ontosight.aiwikipedia.org This photochemical reaction is a significant abiotic transformation pathway, yielding elemental mercury (Hg⁰) and mercury(II) nitrate (Hg(NO₃)₂). wikipedia.org
Hg₂(NO₃)₂(aq) + hν ⟶ Hg(l) + Hg(NO₃)₂(aq) wikipedia.org
This process is analogous to the photodecomposition of other mercury(I) halides, such as mercurous chloride, which also breaks down into elemental mercury and the corresponding mercury(II) salt upon exposure to UV light. wikipedia.org The formation of volatile elemental mercury (Hg⁰) is a critical step in the atmospheric cycling of mercury, as it facilitates its long-range transport.
In atmospheric environments, such as in cloud or fog droplets, the photochemical landscape is more complex. The nitrate anion (NO₃⁻) itself is photochemically active and can be photolyzed to produce highly reactive species like hydroxyl radicals (•OH). nih.govscispace.com
NO₃⁻ + H₂O + hν ⟶ NO₂ + •OH + OH⁻
These powerful oxidizing agents can then participate in a variety of reactions, potentially influencing the oxidation state of any mercury species present. For instance, elemental mercury vapor (Hg⁰) formed from the initial disproportionation could be re-oxidized to Hg(II) by these photochemically generated radicals. The presence of dissolved organic matter (DOM) also plays a key role, as irradiated DOM can generate singlet oxygen, another reactive species capable of degrading mercury compounds. nih.govresearchgate.netnih.gov
Chemical Interactions with Inorganic Ligands and Dissolved Organic Matter in Natural Water Systems
The speciation and fate of the Hg₂²⁺ ion in natural waters are heavily influenced by its interaction with various dissolved constituents, including inorganic ligands and dissolved organic matter (DOM).
Inorganic Ligands: The mercury(I) ion reacts with a range of common inorganic anions to form precipitates of low solubility. These precipitation reactions can effectively remove dissolved Hg₂²⁺ from the water column and sequester it into sediments.
Chloride (Cl⁻): Forms mercury(I) chloride (calomel), a white precipitate. wikipedia.org Hg₂²⁺(aq) + 2Cl⁻(aq) ⟶ Hg₂Cl₂(s)
Sulfide (B99878) (S²⁻): Reacts to form a black precipitate, which is a mixture of elemental mercury and mercury(II) sulfide due to disproportionation. chemedx.org Hg₂²⁺(aq) + S²⁻(aq) ⟶ Hg(l) + HgS(s)
Carbonate (CO₃²⁻): Forms an orange precipitate of mercury(I) carbonate. chemedx.org Hg₂²⁺(aq) + CO₃²⁻(aq) ⟶ Hg₂CO₃(s)
Sulfate (B86663) (SO₄²⁻): Leads to the formation of a pale yellow precipitate of mercury(I) sulfate. chemedx.org Hg₂²⁺(aq) + SO₄²⁻(aq) ⟶ Hg₂SO₄(s)
Iodide (I⁻): Results in an orange precipitate of mercury(I) iodide. chemedx.org Hg₂²⁺(aq) + 2I⁻(aq) ⟶ Hg₂I₂(s)
Dissolved Organic Matter (DOM): DOM, a complex mixture of organic molecules present in natural waters, interacts strongly with mercury. researchgate.net The primary binding sites for mercury on DOM are reduced sulfur functional groups, such as thiols (-SH). nih.gov These groups form very strong complexes with mercury ions. While much of the research has focused on Hg(II)-DOM interactions, the principles also apply to Hg(I). The formation of Hg(I)-DOM complexes can increase the solubility and mobility of mercury(I), preventing its precipitation with inorganic ligands or its adsorption to mineral surfaces. researchgate.netnih.gov This complexation also significantly affects the photochemical reactivity of mercury, potentially enhancing photodegradation rates by altering the light-absorbing properties of the mercury species. researchgate.netmorressier.com
Table 2: Reactions of Hg₂²⁺ with Common Environmental Ligands
| Ligand | Formula | Reaction Product | Appearance |
|---|---|---|---|
| Chloride | Cl⁻ | Hg₂Cl₂ | White Precipitate |
| Sulfide | S²⁻ | Hg + HgS | Black Precipitate |
| Carbonate | CO₃²⁻ | Hg₂CO₃ | Orange Precipitate |
| Sulfate | SO₄²⁻ | Hg₂SO₄ | Pale Yellow Precipitate |
| Iodide | I⁻ | Hg₂I₂ | Orange Precipitate |
Abiotic Transformation Pathways to Other Mercury Species
Beyond hydrolysis and photochemical reactions, mercurous nitrate can be transformed into other mercury species through several abiotic chemical pathways. The most prominent of these is disproportionation.
Disproportionation: The Hg₂²⁺ ion is thermodynamically unstable with respect to disproportionating into elemental mercury (Hg⁰) and the more stable mercury(II) ion (Hg²⁺).
Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)
This equilibrium is influenced by environmental conditions. As noted, it is driven by light and high pH. wikipedia.orglibretexts.org The presence of ligands that form strong complexes with Hg²⁺ or insoluble salts with Hg²⁺ can also shift the equilibrium to the right, promoting the transformation.
Abiotic Methylation: While the methylation of mercury is predominantly a biological process, abiotic chemical methylation can also occur under specific environmental conditions. This chemical process requires a methyl donor. Potential abiotic methylating agents in the environment include organometallic compounds (e.g., methyltin or methyllead compounds) and methyl iodide, which can arise from biological processes. arabjchem.org The chemical reaction involves the transfer of a methyl group (CH₃) to the mercury ion. Although less prevalent than biotic pathways, abiotic methylation contributes to the formation of the highly neurotoxic methylmercury (B97897) (CH₃Hg⁺). arabjchem.org
Adsorption and Desorption Chemistry on Environmental Surfaces
The transport of mercury(I) in aquatic systems is also controlled by its tendency to adsorb onto the surfaces of suspended particles, such as mineral oxides and clays. These adsorption processes remove mercury from the dissolved phase, affecting its bioavailability and mobility.
Mineral Oxides (e.g., Hematite): Iron and manganese oxides are common in soils and sediments and have highly reactive surfaces. The mercury(I) cation can bind to these surfaces through the formation of surface complexes with hydroxyl groups (-OH) present on the mineral. illinois.edu The extent of adsorption is strongly pH-dependent; typically, adsorption of cations like Hg₂²⁺ increases as pH increases because the mineral surface becomes more negatively charged.
Clay Minerals (e.g., Montmorillonite, Kaolinite): Clay minerals possess a permanent negative structural charge and reactive edge sites, making them effective sorbents for cations. acs.org Mercury(I) can be adsorbed onto clay surfaces via two primary mechanisms:
Cation Exchange: Hg₂²⁺ can displace other cations (like Ca²⁺, Na⁺) that are loosely held within the clay's interlayer spaces or on its basal surfaces.
Surface Complexation: Similar to mineral oxides, Hg₂²⁺ can form inner-sphere complexes with hydroxyl groups at the broken edges of clay particles. sci-hub.se
Desorption, the release of adsorbed mercury back into the water, can be triggered by changes in environmental conditions, such as a decrease in pH (which increases competition from H⁺ ions for binding sites) or an increase in the concentration of competing cations or complexing ligands in the solution.
Conclusion and Future Research Directions on Nitric Acid, Mercury 1+ Salt, Dihydrate
Synthesis of Key Research Findings and Insights Gained
Nitric acid, mercury(1+) salt, dihydrate, with the chemical formula Hg₂(NO₃)₂·2H₂O, is a significant compound in inorganic chemistry. ontosight.ai Key research findings have elucidated its fundamental chemical and physical properties. It is a white crystalline solid that is moderately soluble in water. ontosight.ai One of its most defining characteristics is the presence of the diatomic mercury(I) cation, [Hg₂]²⁺, where two mercury atoms are bonded together, each with a +1 oxidation state. vaia.com The dihydrate form indicates that two water molecules are incorporated into the crystal lattice for each formula unit. vaia.com
A crucial aspect of its chemistry is its tendency to undergo disproportionation, particularly when exposed to light or upon dissolution in water, yielding elemental mercury (Hg⁰) and mercury(II) nitrate (B79036) (Hg(NO₃)₂). ontosight.aiwikipedia.org This reactivity highlights the delicate stability of the mercury(I) oxidation state. Solutions of mercurous nitrate are acidic due to a slow reaction with water, which can lead to the precipitation of a yellow basic salt. wikipedia.org The compound is synthesized by the reaction of elemental mercury with dilute nitric acid; the use of concentrated nitric acid would instead produce mercury(II) nitrate. wikipedia.org X-ray crystallography has been instrumental in determining the structure of the hydrated form, revealing a [H₂O-Hg-Hg-OH₂]²⁺ core with a Hg-Hg bond distance of 254 pm. wikipedia.org
Properties of this compound:
| Property | Value |
| Chemical Formula | Hg₂(NO₃)₂·2H₂O |
| Molar Mass | 561.22 g/mol |
| Appearance | Colorless crystals or white crystalline solid |
| Density | 4.78 g/cm³ |
| Melting Point | 70 °C (decomposes) |
| Solubility in water | Slightly soluble, reacts |
This table is based on data from multiple sources. wikipedia.orgnih.govchemicalbook.com
Identification of Remaining Challenges and Unanswered Questions in the Chemistry of this compound
Despite the established knowledge, several challenges and unanswered questions remain in the chemistry of mercurous nitrate dihydrate. A primary challenge is managing its inherent instability and tendency to disproportionate. libretexts.orgvaia.com This reaction can be initiated by various factors, including light and changes in solution pH, making the long-term storage and handling of its solutions problematic. wikipedia.org The precise mechanism and kinetics of this disproportionation under different conditions, such as in the presence of various ligands or in different solvent systems, are not fully understood.
Furthermore, the role of the water of hydration in the stability and reactivity of the solid-state compound is an area that warrants further investigation. The specific pathways of its thermal decomposition are also not entirely elucidated, beyond the general understanding that it releases nitrogen oxides and mercury vapor upon heating. ontosight.ainoaa.gov A deeper understanding of the solid-state chemistry and the influence of the crystal lattice on its properties would be beneficial. The interactions of the [Hg₂]²⁺ ion with a wider range of ligands in aqueous and non-aqueous solutions also present an area for further exploration to potentially stabilize this unique diatomic cation.
Emerging Avenues for Research on Mercury(I) Compounds and Their Dihydrate Forms
Emerging research on mercury compounds, in general, is increasingly focused on their environmental impact and the development of sensitive detection methods. nih.gov For mercury(I) compounds like the dihydrate of mercurous nitrate, future research could be directed towards several promising avenues. One area of interest is the potential for these compounds to serve as precursors in the controlled synthesis of mercury-based nanomaterials. azonano.com The unique electronic properties of mercury suggest potential applications in catalysis and electronics, and understanding the chemistry of its +1 oxidation state is crucial for developing novel synthetic routes.
There is also a growing interest in the coordination chemistry of the [Hg₂]²⁺ ion. Exploring the synthesis and characterization of new coordination polymers and metal-organic frameworks (MOFs) incorporating the mercury(I) dimer could lead to materials with interesting structural and functional properties. Furthermore, investigating the behavior of mercurous nitrate dihydrate under extreme conditions, such as high pressure, could reveal novel phases and transformations. The study of other dihydrate forms of metal salts is also a burgeoning field, with research focusing on understanding the role of water molecules in crystal engineering and the properties of the resulting materials. acs.orgnih.gov
Broader Implications for Fundamental Inorganic Chemistry, Materials Science, and Analytical Chemistry
The study of this compound has broader implications for several scientific disciplines. In fundamental inorganic chemistry , it serves as a classic example of a compound containing a metal-metal bond in a low oxidation state, providing valuable insights into the bonding and reactivity of heavy elements. britannica.combritannica.com The disproportionation of the [Hg₂]²⁺ ion is a textbook case of this type of redox reaction. vaia.combyjus.com
In materials science , mercurous nitrate is a precursor for the synthesis of other mercury compounds, which have been used in pigments and other materials. britannica.com While the toxicity of mercury limits many applications, research into its compounds can still contribute to a fundamental understanding of material properties.
In analytical chemistry , mercurous nitrate has historically been used as a reagent. chemimpex.com For instance, it can be employed in the determination of certain anions through precipitation reactions. The distinct chemistry of the mercury(I) ion allows for its differentiation from the mercury(II) ion, which is important in qualitative and quantitative analysis.
Methodological Innovations and Advanced Techniques for Future Studies of this compound
Future studies of mercurous nitrate dihydrate will benefit from a range of methodological innovations and advanced analytical techniques. To probe the intricacies of its crystal structure and the role of the water molecules, advanced diffraction techniques such as synchrotron X-ray and neutron diffraction could be employed. researchgate.net These methods can provide more precise information on atomic positions, including those of hydrogen atoms, and can be used for in-situ studies of phase transitions and decomposition. researchgate.net
For studying its solution chemistry, particularly the disproportionation reaction, modern spectroscopic and electrochemical methods are invaluable. Techniques such as stopped-flow spectroscopy can be used to study the kinetics of rapid reactions in solution. Advanced mass spectrometry techniques, like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), allow for the ultra-trace detection of mercury, which is crucial for environmental and toxicological studies. olympianwatertesting.comolympianwatertesting.com Computational chemistry, including density functional theory (DFT), can be used to model the electronic structure of the [Hg₂]²⁺ ion and its complexes, providing theoretical insights into its bonding, stability, and reactivity. nih.gov The application of machine learning tools is also an emerging area in the study of crystalline hydrates, which could help in predicting their formation and properties. utexas.edu
Q & A
Q. What laboratory synthesis methods are recommended for preparing mercury(I) nitrate dihydrate, and how can researchers optimize yield and purity?
Mercury(I) nitrate dihydrate is synthesized by reacting elemental mercury with nitric acid under controlled conditions. Key steps include:
- Using dilute nitric acid (e.g., 2M) to minimize over-oxidation to mercury(II) species .
- Maintaining reaction temperatures below 80°C to prevent decomposition .
- Adding water post-reaction to precipitate the dihydrate form, followed by purification via recrystallization in dilute nitric acid . Purity can be verified via gravimetric analysis or X-ray diffraction to confirm the absence of mercuric nitrate (Hg²⁺) impurities .
Q. Which analytical techniques are most effective for characterizing mercury(I) nitrate dihydrate, and how are mercury speciation interferences addressed?
- Elemental Analysis : Dissolve the compound in dilute nitric acid and quantify mercury via cold-vapor atomic absorption spectroscopy (CVAAS) .
- X-ray Diffraction (XRD) : Confirm crystalline structure and differentiate from mercury(II) nitrate hydrates .
- Titrimetric Methods : Use EDTA disodium salt dihydrate (as in CRM protocols) for complexometric titration, ensuring pH adjustment to avoid Hg⁺ disproportionation . Interferences from Hg²⁺ are mitigated by adding reducing agents (e.g., hydroxylamine) during sample preparation .
Advanced Research Questions
Q. How should researchers design experiments to study the thermal decomposition of mercury(I) nitrate dihydrate, given its sensitivity to environmental conditions?
- Controlled Atmosphere : Conduct thermogravimetric analysis (TGA) under inert gas (N₂ or Ar) to prevent oxidation.
- Temperature Ramping : Use slow heating rates (≤5°C/min) to observe intermediate phases (e.g., hemihydrate) before final decomposition to HgO .
- Moisture Control : Pre-dry samples in a desiccator with silica gel to avoid hydrolysis during analysis . Conflicting reports on decomposition products (e.g., HgO vs. Hg⁺ residues) require cross-validation via XRD and mass spectrometry .
Q. What methodological approaches resolve contradictions in solubility data for mercury(I) nitrate dihydrate across aqueous and acidic media?
- Solubility Profiling : Systematically test solubility in nitric acid solutions (0.1M–5M) at 25°C, using ICP-MS to quantify dissolved Hg⁺ .
- Kinetic Studies : Monitor dissolution rates to distinguish between equilibrium solubility and kinetic barriers (e.g., slow hydration). Discrepancies arise from partial oxidation to Hg²⁺ in concentrated nitric acid, necessitating redox potential measurements (Eh) during experiments .
Q. How can researchers ensure metrological traceability when quantifying mercury(I) nitrate dihydrate in complex matrices?
- Certified Reference Materials (CRMs) : Use NIST-traceable lead nitrate standards for calibration in gravimetric or titrimetric workflows .
- Uncertainty Budgeting : Account for sources like nitric acid purity (use double sub-boiling distilled HNO₃) and weighing errors (±0.1 mg balance precision) .
- Cross-Validation : Compare results across multiple methods (e.g., gravimetry, ICP-OES) to validate accuracy .
Methodological Notes
- Safety Protocols : Always handle mercury(I) nitrate dihydrate in fume hoods with PPE (gloves, goggles) due to its acute toxicity. Neutralize waste with sodium sulfide to precipitate Hg⁺ for safe disposal .
- Storage : Store in amber glass bottles under inert gas, with a mercury globule to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
